Suloctidil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54063-56-8 |
|---|---|
Molecular Formula |
C20H35NOS |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
BFCDFTHTSVTWOG-PXNSSMCTSA-N |
Isomeric SMILES |
CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Other CAS No. |
54767-75-8 |
Pictograms |
Irritant |
Related CAS |
54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |
Synonyms |
CP-556S Suloctidil Suloctidil Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Targets of Suloctidil in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of suloctidil, a vasodilator agent, with a specific focus on its targets within vascular smooth muscle. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mode of action.
Introduction
This compound, a propanolamine derivative, has been recognized for its vasodilatory properties. Understanding its molecular interactions within vascular smooth muscle is crucial for elucidating its therapeutic potential and for the development of novel vascular-acting drugs. This guide delves into the primary and secondary molecular targets of this compound, providing a detailed analysis for researchers in the field.
Primary Molecular Target: L-type Calcium Channels
The principal mechanism of action of this compound in vascular smooth muscle is the blockade of L-type voltage-gated calcium channels. This action is fundamental to its vasodilatory effect, as the influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.
Quantitative Analysis of Calcium Channel Blockade
This compound acts as a competitive antagonist to calcium-induced contractions in depolarized vascular smooth muscle. The potency of this antagonism is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Parameter | Value | Assay Condition | Tissue | Reference |
| pA2 | 7.50 | CaCl2-induced contraction in depolarized tissue | Rat Aorta | [1][2] |
| pA2 | 5.96 ± 0.26 | CaCl2-induced contraction in depolarized tissue | Rat Aorta | [2] |
Table 1: Quantitative data for this compound's antagonism of Calcium-induced contractions.
At higher concentrations, this compound exhibits non-competitive antagonism towards CaCl2-induced contractions, with a pD'2 value of 5.01 ± 0.14 in depolarized rat aorta[2]. This suggests a more complex interaction at elevated doses.
Signaling Pathway: Inhibition of Calcium Influx
The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the inhibitory effect of this compound.
References
Pharmacological Profile of Suloctidil as a Calcium Channel Blocker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suloctidil, a peripheral vasodilator developed in the 1970s, exhibits significant calcium channel blocking properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism of action as a calcium channel antagonist. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to determine these values. Furthermore, this guide includes mandatory visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with calcium channels. Although this compound was withdrawn from the market in 1985 due to reports of liver toxicity, its pharmacological characteristics as a calcium channel blocker remain of interest for structure-activity relationship studies and the development of new therapeutic agents.
Introduction
This compound is a sulfur-containing aminoalcohol that was initially marketed as a vasodilator for the treatment of peripheral and cerebral vascular disorders.[1] Its therapeutic effects were largely attributed to its ability to inhibit vascular smooth muscle contraction. Subsequent research revealed that a primary mechanism underlying this effect is the blockade of voltage-gated L-type calcium channels.[2] This document serves as a technical guide to the calcium channel blocking properties of this compound, summarizing the key quantitative data, outlining the experimental methodologies used to obtain this data, and providing visual representations of the underlying molecular interactions and experimental procedures.
Quantitative Pharmacological Data
The calcium channel blocking activity of this compound has been quantified in various experimental models. The key parameters, including its antagonist potency (pA2) and binding affinity (Ki), are summarized in the tables below.
Table 1: Antagonist Potency of this compound in Functional Assays
| Parameter | Value | Species | Tissue | Agonist | Reference |
| pA2 | 7.50 | Rat | Aorta | Ca2+ | [2] |
Table 2: Binding Affinity of this compound to L-type Calcium Channels
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| Ki | 0.45 µM | Guinea-pig | Cerebral Cortex Membranes | [3H]nitrendipine | [3] |
Mechanism of Action
This compound acts as a competitive antagonist of voltage-gated L-type calcium channels in vascular smooth muscle. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. The pA2 value of 7.50 in rat aorta indicates a potent and competitive antagonism at these channels.
Furthermore, radioligand binding studies suggest an allosteric interaction of this compound with the L-type calcium channel. In competition experiments with [3H]nitrendipine, the presence of other calcium channel blockers like D600 and diltiazem alters the binding of this compound, indicating that it may bind to a site distinct from the dihydropyridine binding site, but allosterically coupled to it.[3] There is also evidence to suggest that this compound may have an additional mode of action, possibly involving receptor-operated calcium channels or an intracellular site of action, particularly at higher concentrations.[2]
Signaling Pathway of this compound's Action on L-type Calcium Channels
The following diagram illustrates the proposed mechanism of action of this compound on L-type calcium channels, including its competitive antagonism and potential allosteric modulation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are reconstructed based on established pharmacological techniques and the specific information available for this compound.
Determination of pA2 Value by Schild Analysis in Isolated Rat Aorta
This protocol describes the determination of the antagonist potency (pA2) of this compound against calcium-induced contractions in isolated rat aortic rings.
4.1.1. Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1
-
Potassium-rich, calcium-free Krebs-Henseleit solution (K+-depolarizing solution): prepared by replacing NaCl with an equimolar amount of KCl and omitting CaCl2.
-
Calcium chloride (CaCl2) stock solution (1 M)
-
This compound stock solution (10 mM in DMSO)
-
Isolated organ bath system with isometric force transducers
4.1.2. Experimental Procedure
-
Tissue Preparation:
-
Euthanize a rat by an approved method and dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Mounting:
-
Mount the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Depolarization and Calcium-Response Curves:
-
Replace the Krebs-Henseleit solution with K+-depolarizing solution.
-
After 30 minutes, construct a cumulative concentration-response curve for CaCl2 by adding increasing concentrations of CaCl2 to the bath.
-
Wash the tissues with calcium-free Krebs-Henseleit solution to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a specific concentration of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes.
-
In the presence of this compound, construct a second cumulative concentration-response curve for CaCl2.
-
Repeat this procedure for at least three different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of CaCl2 in the presence of this compound to the EC50 of CaCl2 in the absence of this compound.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot regression line.
-
[3H]Nitrendipine Binding Assay in Guinea-Pig Cerebral Cortex Membranes
This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for the L-type calcium channel dihydropyridine binding site.
4.2.1. Materials and Reagents
-
Male guinea-pigs (300-400 g)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]Nitrendipine (specific activity 70-90 Ci/mmol)
-
Nifedipine (for non-specific binding determination)
-
This compound stock solution (10 mM in DMSO)
-
Bovine serum albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
4.2.2. Experimental Procedure
-
Membrane Preparation:
-
Euthanize a guinea-pig and dissect the cerebral cortex.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in Tris-HCl buffer containing 0.1% BSA to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate the membrane preparation with:
-
[3H]Nitrendipine (final concentration 0.1-0.2 nM)
-
Various concentrations of this compound (e.g., 10^-9 to 10^-4 M) or vehicle for total binding.
-
For non-specific binding, add 1 µM nifedipine.
-
-
Incubate the mixture at 25°C for 60 minutes.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]nitrendipine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]nitrendipine and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow for pA2 Determination
The following diagram outlines the workflow for determining the pA2 value of this compound.
Experimental Workflow for [3H]Nitrendipine Binding Assay
The following diagram illustrates the workflow for the [3H]nitrendipine binding assay to determine the Ki of this compound.
Conclusion
This compound is a potent calcium channel blocker that acts as a competitive antagonist at L-type calcium channels in vascular smooth muscle. Its pharmacological profile is characterized by a pA2 value of 7.50 and a Ki value of 0.45 µM. Evidence also suggests an allosteric interaction with the channel, and potentially other mechanisms of action at higher concentrations. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers interested in the pharmacology of calcium channel blockers. Despite its withdrawal from the market due to safety concerns, the study of this compound's interaction with calcium channels can still provide valuable insights for the design and development of novel cardiovascular drugs.
References
A Historical Review of Suloctidil Clinical Trials for Dementia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a vasoactive drug with calcium channel blocking and dopaminomimetic properties, was investigated in the 1980s as a potential therapeutic agent for dementia, particularly of the Alzheimer's type. This technical guide provides a comprehensive historical overview of the key clinical trials conducted to evaluate the efficacy of this compound in this context. The following sections detail the experimental protocols, summarize the available quantitative data, and illustrate the proposed mechanisms of action and experimental workflows.
Clinical Trial Data Summary
Table 1: this compound Clinical Trial by McCaffrey et al. (1987)
| Parameter | Description |
| Study Title | An experimental evaluation of the efficacy of this compound in the treatment of primary degenerative dementia.[1][2] |
| Publication Year | 1987 |
| Study Design | Double-blind, placebo-controlled, randomized trial.[1] |
| Patient Population | 30 geriatric patients with a diagnosis of Primary Degenerative Dementia (PDD), i.e., Alzheimer's disease.[1] |
| Treatment Groups | 1. This compound 600 mg daily2. This compound 450 mg daily3. Placebo[1] |
| Treatment Duration | 12 weeks.[1] |
| Outcome Measures | A brief neuropsychological battery including:- Boston Naming Test- Thurstone Word Fluency Test- Trail Making Test- Grooved Pegboard.[1][2] |
| Key Findings | The results of the Boston Naming Test suggested a medication-dosage effect.[1][2] |
| Limitations | Differential attrition across the three groups was noted.[1] |
Table 2: this compound Clinical Trial by Baro et al. (1985)
| Parameter | Description |
| Study Title | Double-blind trial of this compound versus placebo in moderate to severe mental deterioration. |
| Publication Year | 1985 |
| Study Design | Double-blind, parallel group, placebo-controlled study. |
| Patient Population | 30 elderly patients with moderate to severe mental deterioration. |
| Treatment Groups | 1. This compound 200 mg, three times daily (600 mg/day)2. Placebo |
| Treatment Duration | 6 months |
| Outcome Measures | A battery of clinical and psychometric evaluations, including the Rey 15 words test. |
| Key Findings | No significant differences were found between the two groups overall. However, in a sub-group of patients with moderate mental deterioration, this compound treatment produced a significant improvement from baseline in the Rey 15 words test. |
| Limitations | The overall study did not demonstrate a statistically significant effect of this compound. |
Experimental Protocols and Methodologies
The clinical trials of this compound for dementia employed methodologies that were standard for the time. Both key studies were randomized, double-blind, and placebo-controlled, which are crucial features for minimizing bias and establishing causality.
Patient Selection: The trial by McCaffrey et al. focused on patients specifically diagnosed with Primary Degenerative Dementia (Alzheimer's disease), while the study by Baro et al. included a broader population of elderly patients with "moderate to severe mental deterioration."[1] This difference in patient populations may have contributed to the differing outcomes.
Dosage and Administration: The daily dosage of this compound in these trials ranged from 450 mg to 600 mg, administered orally. The 600 mg/day dose was consistent across both studies, providing a point of comparison.
Assessment Tools: A variety of neuropsychological tests were used to assess cognitive function. The McCaffrey et al. study utilized specific tests targeting different cognitive domains, such as naming (Boston Naming Test), verbal fluency (Thurstone Word Fluency Test), and executive function (Trail Making Test). The Baro et al. trial employed a battery of assessments, with the Rey 15 words test being highlighted for showing a significant effect in a subgroup.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the clinical trials conducted to assess the efficacy of this compound in dementia patients.
Caption: Generalized workflow of this compound clinical trials for dementia.
Proposed Signaling Pathway of this compound
This compound's mechanism of action is believed to be multifactorial, primarily involving the modulation of dopaminergic and calcium signaling pathways. The following diagram illustrates this proposed dual mechanism at the neuronal level.
Caption: Proposed dual mechanism of this compound's action on neuronal signaling.
Discussion and Conclusion
The clinical trials of this compound for dementia, conducted in the 1980s, provided preliminary but inconclusive evidence of its efficacy. The study by McCaffrey et al. suggested a potential dose-dependent effect on naming abilities, a cognitive function often impaired in Alzheimer's disease.[1][2] The trial by Baro et al., while not showing an overall benefit, indicated that patients with moderate, but not severe, dementia might derive some benefit in verbal memory.
The proposed mechanisms of action, involving dopaminergic and calcium signaling pathways, are plausible targets for dementia therapy. Dopaminergic dysfunction is known to contribute to cognitive and non-cognitive symptoms in some forms of dementia, and modulation of calcium homeostasis is a key area of research in neurodegenerative diseases.
References
An In-depth Technical Review of Suloctidil's Effects on Blood Viscosity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hemorheological effects of suloctidil, a vasoactive drug with demonstrated impacts on blood viscosity and related parameters. This compound, a compound previously investigated for the treatment of cerebral and peripheral vascular disorders, has been the subject of various studies to elucidate its mechanism of action on blood flow dynamics. This document synthesizes key findings, presents quantitative data from clinical trials, details experimental methodologies, and visualizes the purported mechanisms and experimental workflows.
Quantitative Effects of this compound on Hemorheological Parameters
Clinical investigations have demonstrated that this compound administration leads to notable alterations in several key blood viscosity parameters. The following tables summarize the quantitative data extracted from published studies.
Table 1: Effect of this compound on Whole Blood and Plasma Viscosity
| Study Population | Dosage | Duration | Parameter | Shear Rate | Result |
| Diabetic Patients[1] | Not Specified | 1 Month | Whole Blood Viscosity | 0.77 s⁻¹ | Statistically significant decrease |
| Diabetic Patients[1] | Not Specified | Long-term | Whole Blood Viscosity | 230 s⁻¹ | Effective in lowering viscosity |
| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day (200 mg x 3) | 30 days | Blood Viscosity | Not Specified | Significant improvement |
| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day (200 mg x 3) | 30 days | Plasma Viscosity | Not Specified | Significant improvement |
Table 2: this compound's Influence on Cellular Components and Coagulation Factors
| Study Population | Dosage | Duration | Parameter | Result |
| Diabetic Patients[1] | Not Specified | Long-term | Total Plasma Fibrinogen | No modification |
| Diabetic Patients[1] | Not Specified | Long-term | Red Blood Cell Deformability | No modification |
| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day | 180 days | Red Blood Cell Deformability | Significant improvement |
| Patients with Shortened Platelet Survival Time[3] | 600 mg/day | 6 weeks | Platelet Survival Time | Significantly higher (110.6 hrs vs 94.5 hrs in placebo) |
| Patients with Shortened Platelet Survival Time[3] | 600 mg/day | 6 weeks | Plasma Betathromboglobulin | Significantly lower |
Experimental Protocols
The methodologies employed in studying the effects of this compound on blood viscosity have varied across different clinical trials. Below are detailed descriptions of the key experimental protocols cited.
Viscometry in Diabetic Patients
A study involving long-term treatment with this compound in diabetic patients assessed its impact on blood viscosity, erythrocyte deformability, and total plasma fibrinogen levels. While the specific model of the viscometer was not detailed in the available abstract, the protocol involved the measurement of whole blood viscosity at both high and low shear rates.
-
High Shear Rate: 230 s⁻¹
-
Low Shear Rate: 0.77 s⁻¹
Blood samples were collected from patients, and viscosity was measured to determine the fluidic resistance under different flow conditions. The significant reduction in viscosity at a high shear rate suggests an effect on erythrocyte deformability and aggregation, although the study reported no direct modification of red blood cell deformability, pointing to a potentially unrecognized mechanism of action.[1]
Comprehensive Hemorheological Assessment in Aged Patients
In a long-term open trial with aged patients suffering from cerebrovascular insufficiency and/or myocardial sclerosis, a broader range of parameters was evaluated.
-
Dosage and Duration: Patients received 200 mg of this compound three times a day for 180 days.[2]
-
Parameters Measured:
-
Blood and plasma viscosity
-
Red cell deformability
-
Fibrinolysis (plasminogen, antiplasmin, euglobulins)
-
Lipid fractions (total lipids, cholesterol, triglycerides)
-
Capillaroscopic parameters (artery, vein, and capillary diameter, red cell aggregation, and flow homogeneity)
-
The study reported significant improvements in almost all these parameters after 30 days of treatment, indicating a multi-faceted beneficial effect of this compound on microcirculation.[2]
Platelet Function Analysis
A double-blind, placebo-controlled, six-week crossover trial was conducted to evaluate the effect of this compound on platelet function in patients with shortened platelet survival time.
-
Dosage: 600 mg/day[3]
-
Primary Endpoints:
-
Platelet Survival Time (PST)
-
Plasma and urine betathromboglobulin (BTG) levels
-
This study design allowed for a direct comparison of the effects of this compound against a placebo in the same patient group, thereby minimizing inter-individual variability.[3]
Signaling Pathways and Mechanisms of Action
This compound's influence on blood viscosity is believed to be multifactorial, involving direct effects on blood cells and interactions with the vascular endothelium. The proposed mechanisms include vasodilation, inhibition of platelet aggregation, and potential modulation of erythrocyte properties.
Vasodilatory and Calcium Antagonistic Effects
This compound exhibits calcium antagonistic and antispasmodic properties on peripheral and pial arteries.[4] By blocking calcium influx into vascular smooth muscle cells, this compound promotes vasodilation, leading to an increase in blood vessel diameter and a subsequent reduction in peripheral resistance. This direct effect on the vasculature contributes to improved blood flow.
Inhibition of Platelet Aggregation
A key mechanism contributing to this compound's hemorheological effects is its potent inhibition of platelet aggregation.[5][6] By reducing the tendency of platelets to clump together, this compound decreases the formation of microthrombi and lowers the overall viscosity of the blood, particularly under low shear conditions where aggregation is more prominent. The significant increase in platelet survival time and reduction in betathromboglobulin, a platelet-specific protein released during aggregation, further substantiate this anti-aggregating effect.[3]
References
- 1. Effects of long-term treatment with this compound on blood viscosity, erythrocyte deformability and total fibrinogen plasma levels in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: long-term trial in the aged. Study of microcirculation, viscosity, red cell deformability, fibrinolysis and lipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on platelet function in... [experts.mcmaster.ca]
- 4. Effect of this compound on cerebral circulation patterns of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Blood Platelet Ultrastructure in Man and Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antithrombotic Properties of Suloctidil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suloctidil, a vasoactive drug with antithrombotic properties, has been the subject of numerous investigations to elucidate its mechanism of action and clinical efficacy. This technical guide provides a comprehensive overview of the key experimental findings related to this compound's impact on thrombosis, with a focus on its antiplatelet effects. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to offer a thorough understanding of its pharmacological profile for researchers and professionals in drug development.
Introduction
Thrombotic disorders, including venous and arterial thrombosis, are major contributors to cardiovascular morbidity and mortality. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. This compound has been identified as a compound with significant antiplatelet activity. This document consolidates the scientific evidence detailing its antithrombotic properties, offering a technical resource for the scientific community.
In Vivo Antithrombotic and Antiplatelet Effects
Reduction of Platelet Aggregates
In vivo studies in animal models have demonstrated the effectiveness of this compound in reducing the formation of platelet aggregates. A key study in retired breeder rats established a dose-dependent effect on platelet aggregate ratios.
Table 1: In Vivo Effect of this compound on Platelet Aggregate Formation in Rats [1]
| Parameter | Value |
| Animal Model | Retired Breeder Rats |
| Method | Platelet Aggregate Ratio (PAR) |
| ED₅₀ | 16.1 mg/kg (24 hours post-administration) |
Clinical Studies on Platelet Function and Thrombosis
Clinical investigations have explored the utility of this compound in various thrombotic conditions, with some studies showing positive outcomes while others have been less conclusive.
A notable double-blind, placebo-controlled crossover study investigated the effect of this compound in patients with shortened platelet survival time. The results indicated a significant improvement in platelet longevity and a reduction in a marker of platelet activation.[2]
Table 2: Effect of this compound on Platelet Survival Time and Plasma β-Thromboglobulin [2]
| Parameter | This compound Treatment (600 mg/day) | Placebo | p-value |
| Mean Platelet Survival Time (hrs) | 110.6 | 94.5 | 0.04 |
| Mean Plasma β-Thromboglobulin (ng/ml) | 42.8 | 65.8 | 0.02 |
Another significant clinical trial focused on patients with idiopathic recurrent vein thrombosis (IRVT). In this double-blind crossover study, this compound therapy was associated with a marked reduction in thrombotic events compared to placebo.[3]
Table 3: Clinical and Biological Activity of this compound in Idiopathic Recurrent Vein Thrombosis (IRVT) [3]
| Parameter | This compound Treatment | Placebo Treatment |
| Number of Patients | 31 | 31 |
| Duration | 6 months | 6 months |
| New Thrombotic Events | 0 | 12 |
| Pulmonary Embolism | 0 | 2 |
However, a randomized, double-blind trial in high-risk neurosurgical patients did not find a statistically significant benefit of this compound in preventing deep vein thrombosis.
Mechanism of Action: Inhibition of Platelet Aggregation
The primary antithrombotic effect of this compound is attributed to its ability to inhibit platelet aggregation. This has been demonstrated in vitro using various agonists to induce aggregation.
In Vitro Platelet Aggregation Studies
This compound has been shown to be a novel inhibitor of platelet aggregation in human beings.[4] Its inhibitory effects have been observed against aggregation induced by adenosine diphosphate (ADP), collagen, and epinephrine.
Signaling Pathway: Cyclooxygenase Inhibition
The underlying mechanism for this compound's anti-aggregatory effect appears to be the inhibition of the cyclooxygenase (COX) enzyme, which leads to a reduction in the synthesis of pro-aggregatory prostaglandins, most notably thromboxane A₂ (TXA₂).
Oral administration of this compound to healthy volunteers resulted in the inhibition of serum thromboxane B₂ (TXB₂), the stable metabolite of TXA₂. Further experiments indicated that this compound acts as a relatively weak, non-selective cyclo-oxygenase inhibitor. This is supported by the finding that it also prevents prostaglandin I₂ (PGI₂) production in vascular smooth muscle cells.
It is important to note that while this compound does affect platelet serotonin (5-HT) levels, particularly at high doses, this is not considered its primary anti-aggregatory mechanism.[1][5] Furthermore, studies have shown that this compound's antithrombotic action is not associated with alterations in cyclic AMP metabolism, suggesting it does not primarily act as a phosphodiesterase inhibitor.[5]
Caption: this compound's inhibitory effect on platelet aggregation via the cyclooxygenase pathway.
Experimental Protocols
In Vivo Platelet Aggregate Ratio (PAR) Assay
-
Animal Model: Retired breeder rats.
-
Procedure:
-
Administer this compound orally at varying doses.
-
After 24 hours, collect blood samples.
-
The PAR is determined to assess the extent of platelet aggregation. A higher PAR indicates less aggregation.
-
Platelet Survival Time (PST) and β-Thromboglobulin (β-TG) Measurement
-
Study Design: Double-blind, placebo-controlled crossover trial in patients with shortened PST.
-
Procedure:
-
Patients receive either this compound (600 mg/day) or placebo for a defined period.
-
PST is measured using an exponential model.
-
Plasma and urine β-TG levels are quantified as a marker of platelet activation.
-
In Vitro Platelet Aggregation Assay (Born's Method)
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Procedure:
-
Prepare PRP from human blood samples.
-
Incubate PRP with this compound or a vehicle control.
-
Induce platelet aggregation using agonists such as ADP, collagen, or epinephrine.
-
Monitor the change in light transmission over time to determine the extent and rate of aggregation.
-
Caption: Experimental workflow for in vitro platelet aggregation analysis.
Conclusion
The available evidence strongly indicates that this compound possesses significant antithrombotic properties, primarily driven by its inhibitory effect on platelet aggregation. The mechanism of action is predominantly through the non-selective inhibition of cyclooxygenase, leading to reduced thromboxane A₂ synthesis. While some clinical studies have demonstrated its efficacy in specific patient populations, further research may be warranted to fully define its therapeutic potential in a broader range of thrombotic disorders. This technical guide provides a foundational understanding of this compound's pharmacology for scientists and researchers in the field.
References
- 1. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and biological activity of the antiplatelet agent this compound in treatment of idiopathic recurrent vein thrombosis (I.R.V.T.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Suloctidil: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway of Suloctidil, a vasodilator agent, and its precursors. The synthesis is a multi-step process involving key chemical transformations, including Friedel-Crafts acylation, α-bromination, amination, and reduction. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
This compound Synthesis Pathway
The synthesis of this compound, chemically known as 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol, can be achieved through a four-step process starting from 4-isopropylthiophenol. The overall pathway is illustrated below.
Caption: The four-step chemical synthesis pathway of this compound.
Experimental Protocols and Data
The following sections provide detailed methodologies for the synthesis of this compound and its precursors, along with relevant quantitative data.
Step 1: Synthesis of 1-(4-Isopropylthiophenyl)propan-1-one (Precursor 2)
This step involves the Friedel-Crafts acylation of 4-isopropylthiophenol with propanoyl chloride using aluminum chloride as a catalyst.
Experimental Protocol:
To a stirred solution of 4-isopropylthiophenol (1 mole) in a suitable solvent such as dichloromethane, anhydrous aluminum chloride (1.1 moles) is added portion-wise at 0-5 °C. Propanoyl chloride (1.1 moles) is then added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 45-47 °C |
| Boiling Point | 145-148 °C at 1 mmHg |
Step 2: Synthesis of 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one (Precursor 3)
The ketone synthesized in the previous step is subjected to α-bromination.
Experimental Protocol:
1-(4-Isopropylthiophenyl)propan-1-one (1 mole) is dissolved in a suitable solvent like acetic acid. To this solution, bromine (1 mole) in acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1-2 hours. After the completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to obtain the crude 2-bromo-1-(4-isopropylthiophenyl)propan-1-one. The product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 78-80 °C |
Step 3: Synthesis of 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one (Precursor 4)
The α-bromo ketone is then reacted with n-octylamine to introduce the octylamino group.
Experimental Protocol:
A solution of 2-bromo-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in a solvent such as ethanol or acetonitrile is treated with n-octylamine (2.2 moles). The mixture is stirred at room temperature or slightly heated (40-50 °C) for several hours until the reaction is complete. The solvent is then evaporated, and the residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with water and brine, and dried. Removal of the solvent gives the crude product, which can be purified by column chromatography.
| Parameter | Value |
| Yield | 60-70% |
| State | Oily liquid |
Step 4: Synthesis of this compound
The final step is the reduction of the keto group to a hydroxyl group to yield this compound.
Experimental Protocol:
To a solution of 2-(octylamino)-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in methanol or ethanol, sodium borohydride (1.5 moles) is added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 1-3 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound. The product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 68-70 °C |
| Molecular Formula | C20H35NOS |
| Molecular Weight | 337.57 g/mol |
Precursor Synthesis: 4-Isopropylthiophenol (Precursor 1)
The starting material, 4-isopropylthiophenol, can be synthesized from 4-isopropylaniline.
Experimental Protocol:
4-Isopropylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield 4-isopropylthiophenol.
| Parameter | Value |
| Yield | 65-75% |
| Boiling Point | 98-100 °C at 10 mmHg |
Logical Relationship Diagram
The logical flow of the synthesis, from starting materials to the final product, is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound and its primary precursor.
Methodological & Application
Protocol for Suloctidil In Vitro Vasorelaxation Assay in Rat Aorta
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil is a vasoactive drug that has been shown to exhibit vasorelaxant properties.[1][2] This document provides a detailed protocol for conducting an in vitro vasorelaxation assay using isolated rat aortic rings to characterize the effects of this compound. The primary mechanism of this compound-induced vasorelaxation is the blockade of L-type Ca2+ channels in vascular smooth muscle cells, thereby inhibiting the influx of extracellular calcium required for contraction.[1][2] This protocol is designed for researchers in pharmacology and drug development investigating the vascular effects of this compound and similar compounds.
Data Presentation
The following table summarizes the quantitative data for this compound's vasorelaxant activity in rat aorta as reported in the literature. This data is essential for comparative analysis and for establishing expected experimental outcomes.
| Compound | Parameter | Value | Pre-contracting Agent | Reference |
| This compound | pA2 | 7.50 | CaCl2 | [1] |
| Nifedipine | pA2 | 9.96 | CaCl2 | [1] |
| Cinnarizine | pA2 | 7.90 | CaCl2 | [1] |
| Verapamil | pA2 | 8.10 | CaCl2 | [1] |
| This compound | pD'2 (non-competitive inhibition) | 4.61 ± 0.41 | Norepinephrine | [2] |
| Verapamil | pD'2 (non-competitive inhibition) | 6.16 ± 0.22 | Norepinephrine | [2] |
-
pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the affinity of a competitive antagonist for its receptor.
-
pD'2 value: A measure of the potency of a non-competitive antagonist.
Experimental Protocol
This protocol details the preparation of rat aortic rings and the subsequent steps for assessing this compound-induced vasorelaxation.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
This compound
-
Norepinephrine (or Phenylephrine)
-
Potassium Chloride (KCl)
-
Krebs-Henseleit Solution (composition below)
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution (mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Prepare fresh and continuously aerate with carbogen gas to maintain a pH of 7.4.
Procedure
1. Preparation of Rat Aortic Rings:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a midline abdominal incision and open the thoracic cavity to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove any adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings (optional), gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.
2. Organ Bath Setup and Equilibration:
-
Mount each aortic ring in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers.
-
Apply an initial resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Vasorelaxation Assay:
-
Induction of Contraction: After equilibration, induce a sustained contraction by adding a pre-contracting agent to the organ bath. Common agents include:
-
Norepinephrine (10⁻⁶ M) or Phenylephrine (10⁻⁶ M)
-
High KCl solution (e.g., 60 mM)
-
-
Once the contraction has reached a stable plateau, this will be considered the maximal contraction (100%).
-
Cumulative Addition of this compound: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
4. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the pre-contracting agent.
-
Plot the concentration-response curve for this compound.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for this compound Vasorelaxation Assay
Caption: Experimental workflow for the this compound vasorelaxation assay.
References
Application Notes and Protocols for Studying Suloctidil's Effect on Cerebral Ischemia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the potential therapeutic effects of Suloctidil in cerebral ischemia. The following sections detail experimental protocols, summarize key quantitative data, and illustrate the hypothesized signaling pathways involved in this compound's mechanism of action.
Introduction to this compound and its Potential in Cerebral Ischemia
This compound is a compound that was initially developed as a vasodilator.[1] It exhibits multiple pharmacological activities, including calcium channel blockade, antiplatelet effects, and dopamino-mimetic properties, which make it a candidate for neuroprotection in cerebral ischemia.[2][3][4] Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death.[5] this compound's multifaceted mechanism of action suggests it could intervene at several points in this pathological cascade.
It is important to note that this compound was withdrawn from the market in 1985 due to reports of liver toxicity.[1] Therefore, any new research should consider this toxicological profile and potentially explore derivatives or novel formulations to mitigate adverse effects while retaining therapeutic efficacy.
Animal Models of Cerebral Ischemia
The choice of animal model is critical for studying the effects of this compound and should align with the specific research question. Rodent models are most commonly used due to their well-characterized physiology and the availability of standardized surgical procedures.[6][7]
Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used model for inducing focal ischemic stroke in rodents.[7] It mimics the clinical scenario of a stroke in the territory of the middle cerebral artery.
Experimental Protocol: Transient MCAO in Rats
-
Animal Preparation: Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium at 40 mg/kg, i.p.).[8] Maintain body temperature at 37°C using a heating pad.[8]
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 silicone-coated nylon filament through the ECA into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[8] A laser Doppler flowmeter can be used to monitor the reduction in cerebral blood flow.[8]
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.[2] To initiate reperfusion, gently withdraw the filament.[8]
-
This compound Administration: this compound can be administered intravenously (i.v.) at a dose of 1.0 mg/kg, as has been used in a feline spinal cord ischemia model.[9] The timing of administration can be varied:
-
Pre-treatment: Administer this compound 30 minutes before MCAO.
-
Post-treatment: Administer this compound at the onset of reperfusion.
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological Analysis: Perform immunohistochemistry to assess markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).
-
Global Cerebral Ischemia: Four-Vessel Occlusion (4VO)
The 4VO model in rats induces transient forebrain ischemia, which is useful for studying hippocampal neuronal damage, a common consequence of cardiac arrest.[10]
Experimental Protocol: 4VO in Rats
-
Animal Preparation: Acclimatize adult male Wistar rats for one week.
-
Surgical Procedure (Day 1): Anesthetize the rats and permanently occlude both vertebral arteries by electrocoagulation.[11]
-
Surgical Procedure (Day 2): After 24 hours, re-anesthetize the animals and expose both common carotid arteries. Induce global cerebral ischemia by occluding both CCAs with atraumatic clips for a predetermined duration (e.g., 5 or 15 minutes).[10][11]
-
Reperfusion: Remove the clips to allow reperfusion.[11]
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, i.v.) at the onset of reperfusion.
-
Outcome Assessment:
-
Histological Analysis: After a survival period of 7 days, perfuse the brains and perform histological staining (e.g., Nissl staining) to assess neuronal death, particularly in the CA1 region of the hippocampus.
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess cognitive deficits.
-
Quantitative Data for this compound
The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.
Table 1: Pharmacological Effects of this compound
| Parameter | Species | Model | This compound Dose | Effect | Reference |
| Calcium Channel Blockade | Rat | Isolated Aorta | - | pA2 value of 7.50 | [2] |
| Antiplatelet Aggregation | Rat | In vivo | ED50 of 16.1 mg/kg (24h post-administration) | Reduction in platelet aggregate formation | [4] |
| Cerebral Blood Flow | Rabbit | Atherosclerotic model | ~16 mg/kg/day (p.o.) | Pronounced increase in cerebral blood flow in grey matter | |
| Spinal Cord Blood Flow | Cat | Spinal Cord Contusion | 1.0 mg/kg (i.v.) | SCBF declined by only 12% compared to 42% in vehicle-treated animals over 4 hours | [9] |
| Platelet Serotonin (5-HT) Content | Rat | In vivo | 100 mg/kg/day for 8 days | 50% reduction in platelet 5-HT content | [4] |
Hypothesized Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects in cerebral ischemia are likely mediated through the modulation of several key signaling pathways.
Inhibition of Excitotoxicity via Calcium Channel Blockade
Cerebral ischemia leads to excessive glutamate release and activation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca²⁺ into neurons. This calcium overload activates a cascade of neurotoxic events. As a calcium channel blocker, this compound can directly counteract this process.[2]
Caption: this compound's inhibition of excitotoxicity.
Anti-thrombotic and Pro-perfusion Effects
This compound's antiplatelet activity can prevent the formation of microthrombi in the cerebral vasculature, thereby improving microcirculation and reperfusion following an ischemic event.[4][12] This is crucial for salvaging the ischemic penumbra.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on dopaminergic transmission in various rat brain areas: possible uses as drug for the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Animal models of cerebral ischemia--testing therapeutic strategies in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 11. This compound | C20H35NOS | CID 6604413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Suloctidil using Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its aberrant activation can lead to thromboembolic diseases. Antiplatelet agents are therefore essential in the prevention and treatment of cardiovascular events. Suloctidil is a compound that has demonstrated antiplatelet and antithrombogenic properties.[1] It has been shown to antagonize platelet aggregation, particularly that induced by adenosine diphosphate (ADP).[1][2] This application note provides a detailed protocol for assessing the efficacy of this compound using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.[3][4]
Principle of Light Transmission Aggregometry (LTA)
LTA measures changes in light transmission through a suspension of platelets.[4] The methodology involves using two cuvettes: one containing platelet-poor plasma (PPP) to set a 100% light transmittance baseline, and another with the test sample of platelet-rich plasma (PRP).[3] Initially, PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, collagen), platelets activate and aggregate. This formation of larger platelet clumps causes the turbidity of the sample to decrease, allowing more light to pass through to a detector.[5] The instrument records this change in light transmission over time, generating an aggregation curve. The extent of inhibition by a test compound like this compound is quantified by the reduction in the maximum aggregation percentage compared to a vehicle control.
This compound: Mechanism of Action in Platelet Aggregation
This compound exerts its antiplatelet effects primarily by inhibiting platelet aggregation.[1] Studies indicate that it is an effective antagonist of aggregation induced by ADP, collagen, and epinephrine.[2] The inhibition of ADP-induced aggregation is a key aspect of its mechanism.[1] Platelets have two critical ADP receptors: P2Y1, which is linked to shape change and initial aggregation through calcium mobilization, and P2Y12, which mediates a sustained aggregation response by inhibiting adenylyl cyclase.[6] By interfering with these pathways, this compound can effectively reduce overall platelet activation and aggregation.
Caption: this compound's inhibitory effect on platelet aggregation, primarily targeting the ADP pathway.
Experimental Protocol: LTA for this compound Efficacy
This protocol outlines the procedure for evaluating this compound's ability to inhibit agonist-induced platelet aggregation in human PRP.
Materials and Reagents
-
Blood Collection: 3.2% (109 mM) Sodium Citrate Vacutainer tubes.
-
Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, saline).
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Calibrated pipettes
-
Centrifuge
-
Plastic or siliconized glassware to prevent platelet activation.
-
-
Reagents: Saline solution (0.9% NaCl).
Experimental Workflow
References
- 1. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. de-vhl.nl [de-vhl.nl]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Investigating Suloctidil-Induced Hepatotoxicity Using In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market. Suloctidil, a vasoactive drug, has been associated with hepatotoxicity, characterized by features such as focal necrosis of hepatocytes.[1][2] Understanding the mechanisms underlying this compound-induced hepatotoxicity is crucial for risk assessment and the development of safer therapeutic alternatives. In vitro cell culture models offer a powerful and scalable platform to investigate the cytotoxic effects of drugs and elucidate the molecular pathways involved in their toxicity.
This application note provides detailed protocols for utilizing liver cell culture models, such as the HepG2 cell line, to study this compound-induced hepatotoxicity. The described assays are designed to assess key indicators of liver cell injury, including cytotoxicity, mitochondrial dysfunction, and apoptosis.
Recommended Cell Culture Models
For the investigation of drug-induced hepatotoxicity, several cell models are available, each with its own advantages. Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, but their use is often limited by availability and variability.[3][4] Immortalized human hepatoma cell lines, such as HepG2 and HepaRG, offer a more accessible and reproducible alternative for initial screening and mechanistic studies.[3][4][5]
-
HepG2 Cells: A human liver cancer cell line that is widely used for toxicity studies due to its ease of culture and stable phenotype.
-
HepaRG Cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2.[4]
-
3D Cell Culture Models (Spheroids/Organoids): These models more closely mimic the in vivo liver microenvironment and are suitable for long-term and repeated-dose toxicity studies.[6][7]
This application note will focus on protocols applicable to the HepG2 cell line, which can be adapted for other relevant cell models.
Data Presentation: this compound-Induced Cytotoxicity
The following table summarizes hypothetical dose-response data for this compound-induced hepatotoxicity in HepG2 cells after a 48-hour exposure. This data is for illustrative purposes and should be generated experimentally using the protocols provided below.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Caspase-3/7 Activity (RLU) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.2 | 2.5 ± 0.3 | 1500 ± 210 |
| 10 | 95.3 ± 4.8 | 8.2 ± 1.5 | 2.3 ± 0.2 | 1850 ± 250 |
| 25 | 82.1 ± 6.1 | 15.7 ± 2.1 | 1.8 ± 0.2 | 3200 ± 310 |
| 50 | 65.4 ± 5.9 | 32.4 ± 3.5 | 1.2 ± 0.1 | 6500 ± 420 |
| 100 | 42.7 ± 4.3 | 58.9 ± 4.8 | 0.7 ± 0.1 | 12800 ± 680 |
| 200 | 21.5 ± 3.1 | 85.3 ± 6.2 | 0.3 ± 0.05 | 25400 ± 950 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound-induced hepatotoxicity in a cell culture model.
Experimental workflow for assessing hepatotoxicity.
Signaling Pathway in Drug-Induced Liver Injury
The diagram below depicts a generalized signaling pathway that can be activated during drug-induced liver injury, potentially relevant to this compound's mechanism of action. This often involves metabolic activation of the drug, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.
Generalized signaling pathway of DILI.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
HepG2 cells
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and membrane integrity loss.[1][4][9][10]
Materials:
-
Cell supernatant from this compound-treated HepG2 cells (from the same plates as other assays or separate plates)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Assessment of Mitochondrial Membrane Potential: JC-1 Assay
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[3][6][11][12][13]
Materials:
-
HepG2 cells treated with this compound in a 96-well black, clear-bottom plate
-
JC-1 staining solution (prepared according to the manufacturer's instructions)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Treat HepG2 cells with this compound as previously described.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Remove the staining solution and wash the cells twice with assay buffer (provided in the kit) or PBS.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][7][14][15][16]
Materials:
-
HepG2 cells treated with this compound in a 96-well white, clear-bottom plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Treat HepG2 cells with this compound as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the hepatotoxic potential of this compound using in vitro cell culture models. By employing a multi-parametric approach that assesses cytotoxicity, mitochondrial health, and apoptosis, researchers can gain valuable insights into the mechanisms of this compound-induced liver injury. These studies are essential for preclinical safety assessment and can guide the development of safer drug candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ulab360.com [ulab360.com]
- 15. Apoptosis [promega.jp]
- 16. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - GE [thermofisher.com]
Application Notes and Protocols for Pharmacokinetic Distribution Studies of Radiolabeled Suloctidil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic distribution studies of Suloctidil using radiolabeling techniques. The information is intended to guide researchers in designing and executing preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Introduction to this compound and Radiolabeling in Pharmacokinetics
This compound is a vasoactive drug with effects attributed to its action as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens, assessing potential tissue accumulation, and identifying routes of elimination.
Radiolabeling is a powerful technique in drug development that allows for the sensitive and quantitative tracking of a drug candidate and its metabolites in vivo. By replacing one or more atoms of the this compound molecule with a radioactive isotope (e.g., Carbon-14 or Tritium), researchers can measure the total drug-related material in various biological matrices, providing a complete picture of the compound's fate in the body. Quantitative whole-body autoradiography (QWBA) is a key imaging technique that provides a visual and quantitative assessment of the distribution of radiolabeled compounds throughout the body.[1][2][3][4]
Data Presentation: Illustrative Pharmacokinetic Data
Note: The following tables present illustrative quantitative data representative of a typical pharmacokinetic study with a radiolabeled compound in rats. Specific data from studies using radiolabeled this compound is not publicly available. These examples are provided to demonstrate the expected data structure and format.
Table 1: Illustrative Tissue Distribution of [¹⁴C]-Suloctidil Radioactivity in Male Sprague-Dawley Rats Following a Single Oral Dose (e.g., 20 mg/kg)
| Tissue | Concentration (µg equivalents/g) at Time Post-Dose |
| 1 h | |
| Blood | 5.2 ± 1.1 |
| Plasma | 8.9 ± 1.5 |
| Liver | 45.3 ± 8.7 |
| Kidneys | 30.1 ± 6.2 |
| Lungs | 22.5 ± 4.9 |
| Heart | 15.8 ± 3.1 |
| Brain | 1.2 ± 0.3 |
| Spleen | 18.9 ± 4.0 |
| Muscle | 7.6 ± 1.8 |
| Adipose | 12.3 ± 2.9 |
Data are presented as mean ± standard deviation (n=3-4 animals per time point). LLOQ = Lower Limit of Quantitation.
Table 2: Illustrative Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Suloctidil in Male Sprague-Dawley Rats (e.g., 20 mg/kg)
| Excretion Route | Percent of Administered Dose Excreted (Mean ± SD) |
| 0-24 h | |
| Urine | 25.4 ± 5.1 |
| Feces | 55.8 ± 9.2 |
| Total Recovery | 81.2 ± 10.5 |
Data are presented as mean ± standard deviation (n=4 animals).
Experimental Protocols
Synthesis of Radiolabeled this compound (Illustrative Example with ¹⁴C)
The synthesis of radiolabeled compounds is a specialized process that should be conducted by experienced radiochemists. The position of the radiolabel within the this compound molecule is critical and should be in a metabolically stable position to ensure the radiolabel is not lost during metabolic processes. A common approach involves introducing a ¹⁴C-labeled precursor at a late stage of the synthesis.
Protocol:
-
Precursor Synthesis: Synthesize a suitable precursor containing the ¹⁴C label. For this compound, this could involve a ¹⁴C-labeled alkylating agent that can be used to introduce one of the side chains.
-
Radiolabeling Reaction: React the ¹⁴C-labeled precursor with the appropriate this compound intermediate under optimized reaction conditions (e.g., solvent, temperature, catalyst).
-
Purification: Purify the resulting [¹⁴C]-Suloctidil from unreacted precursors and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization and Quality Control:
-
Confirm the chemical identity and purity of the [¹⁴C]-Suloctidil using HPLC and Mass Spectrometry (MS).
-
Determine the radiochemical purity using radio-HPLC.
-
Measure the specific activity (e.g., in mCi/mmol or GBq/mmol) using a calibrated liquid scintillation counter.
-
Animal Studies: Quantitative Whole-Body Autoradiography (QWBA)
This protocol describes a typical QWBA study in rats to determine the tissue distribution of [¹⁴C]-Suloctidil.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
[¹⁴C]-Suloctidil of known specific activity
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Carboxymethylcellulose (CMC) for embedding
-
Cryomicrotome
-
Phosphor imaging screens and scanner
-
Image analysis software
Protocol:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral or intravenous dose of [¹⁴C]-Suloctidil to each rat. The dose should be sufficient to provide a detectable radioactive signal in the tissues.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), euthanize the animals (typically 2-3 per time point) by an approved method.
-
Freezing and Embedding: Immediately freeze the carcasses in a mixture of hexane and solid carbon dioxide. Embed the frozen carcasses in a block of frozen CMC.
-
Sectioning: Using a cryomicrotome, obtain thin (e.g., 40 µm) whole-body sagittal sections. Collect sections onto adhesive tape.
-
Imaging: Expose the sections to a phosphor imaging screen for a sufficient duration to obtain a clear autoradiogram.
-
Quantification: Scan the imaging screens using a phosphor imager. Include a set of radioactive standards of known concentrations on each screen to generate a standard curve for quantification.
-
Data Analysis: Use image analysis software to measure the radioactivity concentration in various tissues and organs by comparing the signal intensity to the standard curve. Express the data as µg equivalents of this compound per gram of tissue.
Mass Balance and Excretion Study
This protocol outlines a study to determine the routes and extent of excretion of [¹⁴C]-Suloctidil and its metabolites.
Materials:
-
Male Sprague-Dawley rats
-
Metabolic cages designed for the separate collection of urine and feces
-
[¹⁴C]-Suloctidil
-
Liquid scintillation counter and scintillation cocktail
Protocol:
-
Dosing: Administer a single dose of [¹⁴C]-Suloctidil to rats housed individually in metabolic cages.
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).
-
Sample Processing:
-
Urine: Measure the total volume of urine collected at each interval and take an aliquot for analysis.
-
Feces: Homogenize the collected feces and take a representative sample for analysis.
-
-
Radioactivity Measurement: Determine the amount of radioactivity in the urine and fecal samples using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the administered radioactive dose excreted in urine and feces at each time interval and cumulatively.
Visualizations
Experimental Workflow for QWBA Study
Caption: Workflow for a Quantitative Whole-Body Autoradiography Study.
Signaling Pathway of L-Type Calcium Channel Blockade in Vascular Smooth Muscle
References
Application Note & Protocol: Long-Term Stability Testing of Suloctidil in Various Solvents
Introduction
Suloctidil is a sulfur-containing aminoalcohol that was previously marketed as a vasodilator.[1] Understanding the long-term stability of an active pharmaceutical ingredient (API) like this compound in various solvents is crucial for the development of stable pharmaceutical formulations. This document outlines a comprehensive protocol for assessing the long-term stability of this compound in a range of solvents under controlled conditions. The protocol is designed for researchers, scientists, and drug development professionals to evaluate the degradation kinetics and establish appropriate storage conditions and shelf-life. This application note provides a standardized methodology for conducting such stability studies, ensuring data integrity and reproducibility.
Objective
The primary objective of this study is to evaluate the long-term chemical stability of this compound when dissolved in different organic and aqueous solvents over an extended period. This involves:
-
Quantifying the degradation of this compound over time.
-
Identifying potential degradation products.
-
Determining the influence of the solvent on the stability profile.
-
Providing a basis for selecting suitable solvents for formulation development.
Experimental Protocols
Materials and Equipment
-
API: this compound (purity >98%)
-
Solvents (HPLC grade or equivalent):
-
Acetonitrile
-
Methanol
-
Ethanol
-
Propylene Glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Autosampler vials
-
Preparation of this compound Stock Solutions
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary, before diluting with the respective test solvent to a final volume of 10 mL in a volumetric flask to achieve a concentration of 1 mg/mL.
-
Prepare separate stock solutions for each solvent to be tested.
-
Filter the solutions through a 0.45 µm syringe filter into clean, labeled vials.
Long-Term Stability Study Design
-
Storage Conditions: Store the prepared this compound solutions in tightly capped amber glass vials to protect from light. Place the vials in stability chambers set to the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Analyze the samples at the following time points:
-
Initial (T=0)
-
1 month
-
3 months
-
6 months
-
12 months
-
24 months
-
-
Analytical Method: Use a stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
HPLC Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30°C
-
Run Time: Sufficient to allow for the elution of this compound and any potential degradation products.
Data Analysis and Presentation
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Summarize the quantitative data in a tabular format for easy comparison of stability in different solvents.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound (1 mg/mL) at 25°C/60% RH
| Solvent | Initial Assay (%) | 3 Months (%) | 6 Months (%) | 12 Months (%) | 24 Months (%) |
| Acetonitrile | 100.0 | 99.5 | 98.9 | 97.8 | 95.2 |
| Methanol | 100.0 | 99.2 | 98.1 | 96.5 | 93.1 |
| Ethanol | 100.0 | 98.8 | 97.5 | 95.1 | 90.4 |
| Propylene Glycol | 100.0 | 99.8 | 99.5 | 99.0 | 98.1 |
| PBS (pH 7.4) | 100.0 | 97.3 | 94.8 | 89.9 | 80.5 |
| 0.1 N HCl | 100.0 | 85.1 | 72.4 | 58.3 | 35.6 |
| 0.1 N NaOH | 100.0 | 88.9 | 78.2 | 65.4 | 45.8 |
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
References
Suloctidil in the Study of Endothelial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards vasoconstriction, pro-inflammation, and a pro-thrombotic state. It is considered an early marker for atherosclerosis and other cardiovascular diseases. Suloctidil, a vasoactive drug with antiplatelet and vasorelaxant properties, has been investigated for its effects on the vascular system. While direct studies on this compound's role in "endothelial dysfunction" as a primary endpoint are limited, its known mechanisms of action, particularly as a calcium channel blocker and an inhibitor of platelet aggregation, make it a relevant compound for investigation in this field.
These application notes provide an overview of the current understanding of this compound's effects relevant to endothelial function and offer detailed protocols for researchers interested in exploring its potential in studies of endothelial dysfunction.
Mechanisms of Action Relevant to Endothelial Function
This compound exerts its effects on the vasculature through two primary mechanisms:
-
Calcium Channel Blockade: this compound acts as a calcium channel blocker in arterial smooth muscle cells. This inhibition of calcium influx leads to vasorelaxation, which can counteract the vasoconstriction seen in endothelial dysfunction.[1]
-
Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation.[1] Platelet activation and aggregation are key events in thrombosis and contribute to the pro-thrombotic state of endothelial dysfunction.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Species/Model | Reference |
| pA2 (Calcium antagonism) | 7.50 | Rat Aorta | [1] |
Experimental Protocols
Based on the known mechanisms of this compound, the following protocols can be applied to study its effects in the context of endothelial dysfunction.
Protocol 1: Assessment of Vasorelaxant Effects of this compound in Isolated Arterial Rings
This protocol is designed to quantify the vasorelaxant properties of this compound, a key function in counteracting endothelial dysfunction-associated vasoconstriction.
Objective: To determine the potency of this compound in relaxing pre-constricted arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers.
-
Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability Check:
-
Contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with Krebs-Henseleit solution to return to baseline.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with an appropriate concentration of phenylephrine (e.g., 1 µM) or KCl.
-
-
This compound Treatment:
-
Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each this compound concentration as a percentage of the pre-constriction induced by PE or KCl.
-
Plot the concentration-response curve and calculate the pA2 value to quantify the antagonistic effect of this compound on calcium-induced contractions.
-
Proposed Future Studies
Given the limited direct research on this compound and endothelial dysfunction, the following experimental avenues, inspired by studies on related compounds like Sulodexide, could provide valuable insights.
Hypothetical Protocol 2: Investigation of this compound's Effect on Endothelial Nitric Oxide (NO) Production
Objective: To determine if this compound can modulate the production of nitric oxide, a key vasodilator and marker of endothelial health.
Model: Human Umbilical Vein Endothelial Cells (HUVECs)
Methods:
-
Culture HUVECs to confluence.
-
Induce an inflammatory response (a model of endothelial dysfunction) using tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of this compound.
-
Measure NO production in the cell culture supernatant using the Griess assay.
-
Assess the expression of endothelial nitric oxide synthase (eNOS) and its phosphorylated (active) form using Western blotting.
Hypothetical Protocol 3: Evaluation of this compound's Impact on Endothelial Permeability
Objective: To assess whether this compound can mitigate the increased vascular permeability associated with endothelial dysfunction.
Model: In vitro vascular permeability assay (e.g., using Transwell inserts)
Methods:
-
Grow a monolayer of endothelial cells on a porous membrane in a Transwell insert.
-
Induce hyperpermeability with an inflammatory agent like vascular endothelial growth factor (VEGF) or thrombin.
-
Treat the endothelial cell monolayer with this compound.
-
Measure the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) across the monolayer to quantify permeability.
Hypothetical Protocol 4: Assessment of this compound's Anti-inflammatory Effects on Endothelial Cells
Objective: To investigate if this compound can reduce the expression of pro-inflammatory molecules in activated endothelial cells.
Model: Cultured endothelial cells (e.g., HUVECs or human aortic endothelial cells).
Methods:
-
Stimulate endothelial cells with an inflammatory cytokine (e.g., TNF-α).
-
Treat the cells with this compound.
-
Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) using techniques like quantitative PCR, Western blotting, and ELISA.
Visualizations
Signaling Pathway of this compound's Vasorelaxant Effect
Caption: this compound's vasorelaxant signaling pathway.
Experimental Workflow for Assessing Vasorelaxant Effects
Caption: Workflow for assessing this compound's vasorelaxant effects.
Logical Relationship in Endothelial Dysfunction Studies
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Suloctidil-Induced Cytotoxicity in Primary Hepatocyte Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Suloctidil-induced cytotoxicity in primary hepatocyte cultures. The information is designed for scientists and professionals in drug development and is presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our primary hepatocyte cultures after treatment with this compound. What are the potential mechanisms of this compound-induced cytotoxicity?
A1: While direct research is limited, this compound-induced hepatotoxicity, as reported in a clinical case study, may involve several mechanisms common to drug-induced liver injury (DILI)[1]. The primary suspected pathways include:
-
Mitochondrial Dysfunction: this compound may impair mitochondrial function, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).
-
Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the hepatocytes can lead to damage of cellular components, including lipids, proteins, and DNA[2][3].
-
Induction of Apoptosis: Cellular stress can trigger programmed cell death, or apoptosis, which is often mediated by the activation of caspases[4][5].
Q2: How can we quantitatively assess the extent of cytotoxicity in our this compound-treated hepatocyte cultures?
A2: A multi-parametric approach is recommended to accurately quantify cytotoxicity. Combining several assays will provide a more comprehensive understanding of the cellular response. Key assays include:
-
Cell Viability Assays: Such as MTT or PrestoBlue®, which measure metabolic activity.
-
Cytotoxicity Assays: Like the LDH release assay, which quantifies membrane damage.
-
Apoptosis Assays: Including caspase-3/7 activity assays to measure key executioner caspases.
-
Oxidative Stress Assays: To measure the levels of reactive oxygen species (ROS).
A summary of expected results from such assays is presented in Table 1.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between different batches of primary hepatocytes.
-
Possible Cause: Primary human hepatocytes are known for their significant inter-individual variation due to genetic and environmental differences among donors[6]. This can affect the expression of drug-metabolizing enzymes and the cellular response to toxic insults.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments.
-
Use Pooled Donors: If possible, use pooled primary human hepatocytes to average out donor-specific responses.
-
Characterize Each Batch: Perform baseline characterization of each new batch of hepatocytes, including viability and key enzyme activities (e.g., cytochrome P450s).
-
Include Positive and Negative Controls: Always include a well-characterized hepatotoxin (e.g., acetaminophen) as a positive control and a vehicle-only control.
-
Issue 2: Unexpectedly high levels of apoptosis are detected even at low concentrations of this compound.
-
Possible Cause: The primary hepatocytes may be under stress from the isolation and culturing process, making them more susceptible to drug-induced apoptosis.
-
Troubleshooting Steps:
-
Optimize Culture Conditions: Ensure optimal culture conditions, including media composition, pH, and temperature. Use collagen-coated plates to promote cell attachment and maintain phenotype.
-
Allow for Sufficient Recovery: Allow the hepatocytes to recover and acclimate for at least 24 hours after thawing and seeding before initiating the experiment.
-
Assess Baseline Apoptosis: Measure the basal level of apoptosis in untreated cells to establish a baseline.
-
Co-treatment with an Antioxidant: To test the involvement of oxidative stress in triggering apoptosis, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) and observe if it mitigates the apoptotic response[4].
-
Issue 3: Conflicting results between cell viability assays (e.g., MTT) and cytotoxicity assays (e.g., LDH release).
-
Possible Cause: This discrepancy can arise if the compound primarily induces apoptosis without immediate membrane rupture. In such cases, metabolic activity (measured by MTT) might decrease before significant membrane leakage (measured by LDH) occurs.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to monitor both metabolic activity and membrane integrity at different time points after this compound treatment.
-
Mechanism-Specific Assays: Use assays that specifically measure apoptosis (e.g., caspase activity) or necrosis to elucidate the primary mode of cell death.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, lysis).
-
Data Presentation
Table 1: Example of Quantitative Data on this compound-Induced Cytotoxicity in Primary Human Hepatocytes
| Assay | Endpoint | This compound Concentration | Result (as % of Vehicle Control) |
| MTT Assay | Cell Viability | 10 µM | 85% |
| 50 µM | 55% | ||
| 100 µM | 30% | ||
| LDH Release Assay | Cytotoxicity | 10 µM | 110% |
| 50 µM | 140% | ||
| 100 µM | 200% | ||
| Caspase-3/7 Glo Assay | Apoptosis | 10 µM | 150% |
| 50 µM | 350% | ||
| 100 µM | 500% | ||
| ROS-Glo™ H₂O₂ Assay | Oxidative Stress | 10 µM | 130% |
| 50 µM | 280% | ||
| 100 µM | 450% |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed primary human hepatocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and controls) for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Caspase-3/7 Activity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-contribution-of-oxidative-stress-to-drug-induced-organ-toxicity-and-its-detection-in-vitro-and-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 4. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suloctidil Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil in rodent models. The information aims to help optimize dosage to achieve therapeutic effects while avoiding toxicity.
I. Dosage and Toxicity Data
Table 1: this compound Dosage and Toxicity in Rats
| Administration Route | Dosage/Parameter | Species | Observation |
| Oral | 1740 mg/kg | Rat | LD50. Toxic effects include changes in motor activity, dyspnea, hypermotility, and diarrhea.[1] |
| Oral | 120 mg/kg/day for 3 weeks | Rat | No signs of hepatotoxicity observed.[2] |
| Intraperitoneal | 100 mg/kg | Rat | LD50. Toxic effects include peritonitis.[1] |
| Subcutaneous | 2600 mg/kg | Rat | LD50. Toxic effects include changes in motor activity and dyspnea.[1] |
| Intravenous | 8.5 mg/kg (8500 µg/kg) | Rat | LD50. Toxic effects include changes in motor activity and dyspnea.[1] |
Table 2: Effective Dose of this compound in Rats
| Administration Route | Dosage | Species | Effect |
| Not Specified | 16.1 mg/kg | Rat | ED50 for reducing platelet aggregate formation. |
II. Experimental Protocols
Detailed methodologies are essential for reproducibility and for minimizing animal distress. Below are general protocols for oral gavage and intravenous administration, which should be adapted for this compound based on its formulation and the specific experimental design.
A. Oral Gavage Administration Protocol (General)
-
Animal Restraint:
-
Firmly grasp the mouse or rat by the scruff of the neck to immobilize the head.
-
Ensure the animal's body is secure and aligned to prevent injury.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach.
-
Mark the needle to ensure it is not inserted too far, which could cause perforation.
-
-
Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the tube as it is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Slowly administer the this compound formulation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
B. Intravenous (Tail Vein) Injection Protocol (General)
-
Animal Restraint and Vein Dilation:
-
Place the mouse or rat in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
-
Procedure:
-
Clean the tail with an appropriate antiseptic.
-
Using a small gauge needle (e.g., 27-30G for mice, 25-27G for rats), insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
III. Signaling Pathways
Understanding the mechanism of action of this compound is key to interpreting experimental results. This compound primarily acts as a vasodilator and an inhibitor of platelet aggregation.
A. Vasodilation Signaling Pathway
This compound induces vasodilation primarily by acting as a calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, it prevents the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.
References
Troubleshooting inconsistent results in Suloctidil platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil in platelet aggregation assays.
Troubleshooting Inconsistent Results
Inconsistent results in this compound platelet aggregation assays can arise from a variety of factors, ranging from sample preparation to equipment handling. This guide provides a systematic approach to troubleshooting common issues.
Qualitative Troubleshooting Guide
| Issue Category | Specific Problem | Recommended Action(s) |
| Pre-Analytical | High background or spontaneous aggregation | Ensure atraumatic venipuncture to prevent premature platelet activation.Use the correct anticoagulant (3.2% sodium citrate) and ensure a 9:1 blood-to-anticoagulant ratio.Process blood samples promptly (ideally within 1-2 hours) and maintain them at room temperature (18-24°C). |
| Low platelet count in PRP | Optimize centrifugation speed and time (e.g., 150-200 x g for 10-15 minutes) to maximize platelet yield in platelet-rich plasma (PRP).Avoid disturbing the buffy coat when separating PRP. | |
| Variable platelet response between donors | Screen donors for medications (e.g., aspirin, NSAIDs) or dietary factors (e.g., high-fat meals, caffeine) that may affect platelet function.[1]Consider standardizing donor fasting status before blood collection. | |
| Analytical | Inconsistent agonist response | Prepare fresh agonist solutions daily and store them according to the manufacturer's instructions.Verify the final agonist concentrations in the assay.Ensure the aggregometer is properly calibrated and maintained. |
| Drifting baseline or noisy signal | Check for and remove any air bubbles in the cuvette.Ensure the stir bar is rotating at a constant and appropriate speed.Clean the optical pathways of the aggregometer. | |
| Poor this compound dose-response | Verify the concentration and purity of the this compound stock solution.Ensure proper incubation of this compound with PRP before adding the agonist.Consider the solvent used for this compound and its potential effect on platelets (include a vehicle control). | |
| Post-Analytical | Inconsistent data interpretation | Use standardized parameters for analyzing aggregation curves (e.g., maximum aggregation, slope).Implement clear criteria for identifying and excluding outlier data points. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's antiplatelet effect?
A1: this compound is thought to exert its antiplatelet effects, at least in part, by interacting with serotonin (5-hydroxytryptamine, 5-HT) pathways in platelets.[2] It has been shown to inhibit 5-HT uptake and cause a specific leakage of the amine from platelets.[2] However, the direct correlation between platelet 5-HT depletion and the primary anti-aggregatory activity of this compound is still a subject of investigation, with some studies suggesting they may not be directly related.[2][3]
Q2: I am observing a weaker than expected inhibitory effect of this compound. What could be the reason?
A2: Several factors could contribute to this. First, verify the concentration and integrity of your this compound stock. Second, ensure that the pre-incubation time of this compound with the platelet-rich plasma (PRP) is sufficient before adding the agonist. Third, the choice of agonist and its concentration can influence the apparent inhibitory effect. Finally, inherent biological variability between platelet donors can lead to differences in sensitivity to this compound.
Q3: Can I use whole blood for this compound platelet aggregation assays?
A3: While light transmission aggregometry (LTA) using PRP is the gold standard, whole blood aggregometry can be used. However, be aware that the results may differ, and different instrumentation is required. The presence of other blood cells in whole blood can influence platelet function and the interaction with this compound.
Q4: What are the optimal storage conditions for blood samples before platelet aggregation assays?
A4: Blood samples should be kept at room temperature (18-24°C) and processed as soon as possible, ideally within two hours of collection. Cooling samples can lead to platelet activation and a loss of responsiveness.
Q5: Are there any known interfering substances I should be aware of when testing this compound?
A5: Besides other antiplatelet agents, numerous drugs and substances can interfere with platelet function, including nonsteroidal anti-inflammatory drugs (NSAIDs), certain antibiotics, antidepressants, and even some foods.[1] It is crucial to have a detailed history of the blood donor's recent medication and diet.
Quantitative Data for this compound
| Parameter | Value | Species | Administration Route | Notes |
| ED50 | 16.1 mg/kg | Rat | Oral | Effective dose for 50% reduction in platelet aggregate formation 24 hours post-administration.[2][3] |
Note: The absence of specific in vitro IC50 values in the literature highlights a potential area for further research to better characterize the dose-dependent inhibitory effects of this compound in standardized platelet aggregation assays.
Experimental Protocols
Detailed Protocol: In Vitro Platelet Aggregation Assay with this compound using Light Transmission Aggregometry (LTA)
1. Materials:
-
Freshly drawn human blood in 3.2% sodium citrate tubes
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Platelet agonists (e.g., ADP, collagen)
-
Phosphate-buffered saline (PBS)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
3. Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette the adjusted PRP into aggregometer cuvettes with stir bars.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
If a dose-response is observed, an IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.
Visualizations
Proposed Signaling Pathway of this compound's Influence on Platelets
Caption: this compound's potential influence on platelet serotonin pathways.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Step-by-step workflow for assessing this compound's effect on platelet aggregation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent this compound platelet aggregation assay results.
References
- 1. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suloctidil Interference in Fluorescent-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Suloctidil in fluorescent-based assays.
Troubleshooting Guides
This section offers step-by-step guidance to identify and mitigate potential interference from this compound in your experiments.
Issue 1: Unexpected Decrease in Fluorescence Signal (Signal Quenching)
Question: My fluorescence signal is significantly lower in the presence of this compound compared to my controls. What could be the cause and how can I fix it?
Answer:
A decrease in fluorescence signal in the presence of a test compound like this compound is often indicative of fluorescence quenching. This compound, being a sulfur-containing amino alcohol, possesses chemical moieties that can potentially quench the signal of fluorescent probes.
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Objective: To determine if this compound directly quenches the fluorophore used in your assay.
-
Protocol:
-
Prepare a solution of your fluorescent dye/probe at the same concentration used in your main experiment.
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Add this compound at the same concentrations being tested.
-
Measure the fluorescence intensity.
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of this compound indicates a direct quenching effect.
-
-
Modify Assay Conditions:
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Change Fluorophore: If quenching is confirmed, consider using a different fluorophore with a distinct spectral profile that may be less susceptible to quenching by this compound. Red-shifted fluorophores are often less prone to interference from test compounds.[1]
-
Adjust pH: The quenching properties of some compounds can be pH-dependent. If your experimental conditions allow, test a range of pH values to see if the quenching effect can be minimized.
-
-
Data Correction:
-
If the quenching is moderate and predictable, you may be able to mathematically correct your experimental data. This involves creating a standard curve of the quenching effect at different this compound concentrations and applying a correction factor to your results. However, this approach should be used with caution and validated thoroughly.
-
Issue 2: Unexpected Increase in Fluorescence Signal (Autofluorescence)
Question: I am observing a higher fluorescence signal in my wells containing this compound, even in the absence of my target, leading to false positives. What is happening and what should I do?
Answer:
An increase in background fluorescence is likely due to the intrinsic fluorescence (autofluorescence) of this compound itself. Many organic molecules can absorb light at one wavelength and emit it at another, contributing to the overall signal.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence:
-
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.
-
Protocol:
-
Prepare solutions of this compound at the concentrations used in your experiment in the assay buffer.
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Measure the fluorescence at the same excitation and emission wavelengths used for your fluorescent probe.
-
-
Interpretation: A significant fluorescence signal from the this compound-only solution indicates autofluorescence.
-
-
Optimize Filter Sets:
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If this compound's excitation and emission spectra are known or can be determined, select filter sets for your fluorophore that minimize spectral overlap with this compound.
-
-
Background Subtraction:
-
Run parallel control wells containing this compound at each concentration but without the fluorescent probe.
-
Subtract the average fluorescence intensity of these control wells from your experimental wells to correct for this compound's autofluorescence.
-
-
Use a Pre-read Step:
-
For high-throughput screening, a "pre-read" of the compound plate before adding the assay reagents can identify autofluorescent compounds early in the process.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound might interfere with fluorescent assays?
A1: Based on its chemical structure as a sulfur-containing amino alcohol, this compound has the potential to interfere through two primary mechanisms:
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Fluorescence Quenching: The amino alcohol and thioether moieties can potentially interact with excited fluorophores, leading to a non-radiative decay of the excited state and a decrease in the measured fluorescence.
-
Autofluorescence: The phenylpropane structure within this compound is a common feature in fluorescent organic molecules.[3] It's possible that this compound itself can absorb light and emit fluorescence, leading to an artificially high signal.
Q2: At what concentrations is this compound likely to cause interference?
A2: The concentration at which interference becomes significant is assay-dependent. In high-throughput screening (HTS), where compounds are often tested at concentrations of 10 µM or higher, the likelihood of interference increases, especially if the fluorophore is used at a low concentration (e.g., 1 nM or less).[1][4]
Q3: Are there specific fluorescent dyes that are more or less susceptible to interference by compounds like this compound?
A3: While specific data for this compound is unavailable, general principles suggest:
-
Susceptible Dyes: Dyes that are excited by UV or blue light are more prone to interference from autofluorescent compounds.
-
Less Susceptible Dyes: Red-shifted dyes (e.g., those based on Cy3B or Alexa Fluor 647) generally exhibit less interference from compound autofluorescence and light scattering.[1]
Q4: What are some non-fluorescent alternative assays I can use?
A4: If interference from this compound cannot be adequately mitigated, consider using alternative assay formats:
-
For Cell Viability:
-
MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity based on the reduction of a tetrazolium salt to a colored formazan product.[5][6]
-
ATP-based Luminescence Assays: These highly sensitive assays measure the level of ATP in viable cells.[5][7]
-
LDH Release Assays: These colorimetric assays measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
-
For Enzyme Inhibition:
-
Luminescence-based Assays: For example, the MAO-Glo™ assay for monoamine oxidase inhibition uses a luciferin derivative as a substrate.[8]
-
Chromatography-based Assays: Techniques like HPLC can be used to separate and quantify the substrate and product of an enzymatic reaction.[9]
-
Label-Free Technologies: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding and enzymatic activity without the need for fluorescent labels.
-
Q5: How can I be proactive in identifying potential interference during a high-throughput screening campaign?
A5: Incorporate control experiments into your HTS workflow:
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Autofluorescence Check: Pre-read compound plates at the assay's excitation and emission wavelengths.
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Quenching Check: Include a control with the fluorescent probe and the test compound in the absence of the biological target.
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Counter-screens: Screen "hits" in a parallel assay that lacks a key biological component (e.g., the enzyme or receptor) to identify compounds that interfere with the detection method itself.[2]
Data Presentation
Table 1: Potential Interference of this compound in Fluorescent Assays
| Interference Type | Potential Cause | Predicted Effect on Signal | Key Identification Method |
| Autofluorescence | Intrinsic fluorescence of the this compound molecule. | False Positive (Increased Signal) | Measure fluorescence of this compound alone at assay wavelengths. |
| Quenching | Interaction of this compound with the excited state of the fluorophore. | False Negative (Decreased Signal) | Measure fluorescence of the fluorophore in the presence of this compound. |
| Inner Filter Effect | Absorption of excitation or emission light by this compound. | False Negative (Decreased Signal) | Measure the absorbance spectrum of this compound. |
Experimental Protocols
Protocol 1: Control Experiment for this compound Autofluorescence
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Prepare this compound dilutions: Prepare a serial dilution of this compound in the same assay buffer used for your main experiment, covering the concentration range you are testing.
-
Plate Preparation: Dispense the this compound dilutions into the wells of a microplate (use the same plate type as your main assay, typically black plates for fluorescence). Include buffer-only wells as a blank.
-
Fluorescence Measurement: Read the plate on a plate reader using the identical excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from all this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Control Experiment for this compound-Induced Quenching
-
Prepare Reagents:
-
Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Plate Preparation:
-
In a microplate, add the fluorescent probe solution to each well.
-
Add the this compound dilutions to the wells containing the probe. Include control wells with the probe and buffer only (no this compound).
-
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for any interactions.
-
Fluorescence Measurement: Read the fluorescence intensity of the plate.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
Technical Support Center: Deconvoluting the Mechanism of Suloctidil-Induced Liver Enzyme Elevation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms behind Suloctidil-induced liver enzyme elevation. This compound, a vasodilator withdrawn from the market in 1985 due to hepatotoxicity, presents a valuable case study in understanding drug-induced liver injury (DILI).[1] This guide offers structured approaches to explore potential cytotoxic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical and preclinical evidence of this compound-induced hepatotoxicity?
A1: this compound was withdrawn from the market following reports of liver toxicity.[1] A case report documented this compound-induced hepatotoxicity, with a liver biopsy showing features of mild acute hepatitis, including focal necrosis of hepatocytes and mild hyperplasia of Kupffer cells.[2][3] However, a study in rats treated with this compound for three weeks did not show clear signs of hepatotoxicity, though an increase in catalase activity was observed.[4] The U.S. Food and Drug Administration's (FDA) Drug-Induced Liver Injury Severity and Toxicity (DILIst) dataset also classifies this compound as a compound that can cause liver injury.[5]
Q2: What are the primary hypothetical mechanisms for this compound-induced liver enzyme elevation?
A2: Based on the chemical structure of this compound (a sulfur-containing aminoalcohol) and common mechanisms of DILI, the primary hypothetical mechanisms to investigate are:
-
Mitochondrial Toxicity: Disruption of mitochondrial function is a common pathway for drug-induced hepatotoxicity.[6][7]
-
Reactive Metabolite Formation: The metabolic activation of this compound, potentially involving its sulfur moiety, could lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, causing cellular stress and damage.[8][9]
-
Immune-Mediated Hepatotoxicity: The drug or its metabolites could act as haptens, triggering an immune response that targets hepatocytes.[10][11][12]
Q3: Which in vitro models are recommended for studying this compound's hepatotoxicity?
A3: A tiered approach using various in vitro models is recommended to gain a comprehensive understanding.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence.[13][14]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): Useful for initial screening and mechanistic studies. HepaRG cells are often preferred over HepG2 due to their higher expression of drug-metabolizing enzymes.[14][15]
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by mimicking the three-dimensional architecture and cell-cell interactions of the liver, making them suitable for longer-term toxicity studies.[13][16]
-
Co-culture Systems: Incorporating non-parenchymal cells like Kupffer cells (liver macrophages) and stellate cells can help investigate the role of inflammation and immune responses in this compound-induced toxicity.[17][18]
Troubleshooting Guides
Problem 1: Inconsistent or no cytotoxicity observed in 2D hepatocyte cultures treated with this compound.
-
Possible Cause 1: Insufficient metabolic activation.
-
Troubleshooting:
-
Use metabolically competent cells: Switch from cell lines with low metabolic activity (e.g., HepG2) to primary human hepatocytes or HepaRG cells.[14]
-
Induce CYP450 enzymes: Pre-treat cells with known CYP450 inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6) to enhance the metabolic capacity of the in vitro system.
-
Utilize liver microsomes: Perform experiments with human liver microsomes to directly assess the potential for reactive metabolite formation in a cell-free system.[9][19]
-
-
-
Possible Cause 2: Assay endpoint is not sensitive enough or is measured at the wrong time point.
-
Troubleshooting:
-
Use a battery of cytotoxicity assays: Measure multiple endpoints, including ATP content (cell viability), LDH release (membrane integrity), and caspase activity (apoptosis).
-
Perform a time-course experiment: Assess cytotoxicity at multiple time points (e.g., 2, 8, 24, 48 hours) to capture both early and late toxic events.
-
-
Problem 2: Difficulty in determining the primary mechanism of this compound-induced hepatotoxicity.
-
Troubleshooting Strategy: A multi-pronged experimental approach is necessary to dissect the underlying mechanism.
-
Step 1: Assess Mitochondrial Function.
-
Rationale: Mitochondrial dysfunction is a key initiator of many DILI events.[20][21]
-
Recommended Assays: See "Table 1: Assays for Investigating Mitochondrial Toxicity."
-
Expected Outcome for a Positive Hit: A decrease in mitochondrial membrane potential, reduced oxygen consumption, and lower ATP levels in this compound-treated cells, particularly in galactose media which forces reliance on oxidative phosphorylation.[6]
-
-
Step 2: Investigate Reactive Metabolite Formation.
-
Rationale: The formation of electrophilic metabolites can lead to covalent binding to cellular proteins and DNA, causing toxicity.[8][9]
-
Recommended Assays: See "Table 2: Assays for Detecting Reactive Metabolites."
-
Expected Outcome for a Positive Hit: Depletion of cellular glutathione (GSH) and the detection of this compound-GSH adducts.[22]
-
-
Step 3: Evaluate Immune-Mediated Response.
-
Rationale: Drug-protein adducts can be recognized by the immune system, leading to an inflammatory response and cell death.[10][11]
-
Recommended Assays: See "Table 3: Assays for Assessing Immune-Mediated Hepatotoxicity."
-
Expected Outcome for a Positive Hit: Increased production of pro-inflammatory cytokines and activation of immune cells in co-culture systems.
-
-
Data Presentation
Table 1: Assays for Investigating Mitochondrial Toxicity
| Assay | Principle | Endpoint Measured | Reference |
| MTT/XTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell viability and proliferation. | [15] |
| JC-10 Assay | A cationic dye that accumulates in mitochondria, forming red aggregates at high membrane potential and green monomers at low potential. | Mitochondrial membrane potential. | [15] |
| Seahorse XF Analyzer | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. | Mitochondrial respiration and glycolysis. | [20] |
| Glucose vs. Galactose Media | Cells grown in galactose are more sensitive to mitochondrial toxicants as they rely on oxidative phosphorylation for ATP production. | Enhanced sensitivity to mitochondrial dysfunction. | [6][7] |
Table 2: Assays for Detecting Reactive Metabolites
| Assay | Principle | Endpoint Measured | Reference |
| Glutathione (GSH) Depletion Assay | Measures the intracellular concentration of GSH, a key antioxidant that detoxifies reactive metabolites. | Cellular GSH levels. | [22] |
| GSH Trapping with LC-MS/MS | Uses glutathione to "trap" reactive metabolites, forming stable adducts that can be detected by mass spectrometry. | Formation of this compound-GSH adducts. | [9][19] |
| Covalent Binding Assay | Uses radiolabeled this compound to quantify its binding to liver microsomes or hepatocytes. | Extent of covalent binding. | [8][9] |
Table 3: Assays for Assessing Immune-Mediated Hepatotoxicity
| Assay | Model System | Principle | Endpoint Measured | Reference |
| Cytokine Profiling | Co-culture of hepatocytes and immune cells (e.g., PBMCs, Kupffer cells). | Measures the release of inflammatory mediators. | Levels of TNF-α, IL-6, IFN-γ, etc. | [11] |
| Immune Cell Activation | Co-culture system. | Measures the expression of activation markers on immune cells. | Upregulation of CD69, CD86 on T-cells and dendritic cells. | [11] |
| Haptenization Detection | Western Blot or Mass Spectrometry. | Detects this compound adducts on cellular proteins. | Identification of adducted proteins. | [14] |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-10
-
Cell Plating: Seed HepaRG cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., CCCP) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
JC-10 Staining: Remove the treatment media and add JC-10 staining solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader. Measure green fluorescence (Ex/Em = ~490/525 nm) and red fluorescence (Ex/Em = ~540/590 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), this compound (10 µM), and glutathione (1 mM) in phosphate buffer.
-
Initiate Reaction: Add NADPH (1 mM) to initiate the metabolic reaction. Prepare a control reaction without NADPH.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of this compound-GSH adducts using a high-resolution mass spectrometer. Search for the predicted mass of the adduct (mass of this compound + mass of GSH).
Mandatory Visualization
Caption: Hypothetical pathways of this compound-induced liver injury.
Caption: Recommended experimental workflow for mechanism investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Related Videos - this compound-induced hepatotoxicity [visualize.jove.com]
- 4. Effect of this compound on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Injury Severity and Toxicity (DILIst) Dataset | FDA [fda.gov]
- 6. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 9. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 10. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances in Models of Immune-Mediated Drug-Induced Liver Injury [frontiersin.org]
- 12. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Toxicity Assays [merckmillipore.com]
- 16. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 17. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 19. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology | Agilent [agilent.com]
- 21. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 22. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthetic yield of Suloctidil and its key intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Suloctidil and its key intermediates.
General Synthesis Overview
The synthesis of this compound, 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol p-toluenesulfonate, typically involves a multi-step process. A common strategy is the reductive amination of a suitable ketone precursor with octylamine, followed by reduction and subsequent formation of the tosylate salt. Challenges in the synthesis can arise from low yields, difficult purifications, and the formation of side products.
Troubleshooting & FAQs
Section 1: Synthesis of Key Intermediate: 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol
This intermediate is central to the this compound synthesis. Its efficient preparation is critical for the overall yield.
Question: My reductive amination of 4-methoxypropiophenone with octylamine is resulting in a low yield of the desired amino alcohol. What are the common causes?
Answer: Low yields in this step can stem from several factors:
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Inefficient Imine Formation: The initial condensation to form the imine intermediate can be slow or incomplete. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using molecular sieves can help remove water from the reaction mixture.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.
-
Sodium Borohydride (NaBH₄): This is a common choice. However, its reactivity can be sluggish for some imines. The reaction may require extended times or gentle heating. Oiling out of the product during reduction can be prevented with constant stirring.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective for imines over ketones. NaBH₃CN is often used with an acid catalyst.
-
-
Reaction Conditions: Temperature and solvent play a significant role. While some protocols use methanol or ethanol, exploring other solvents may improve solubility and reaction rates.
-
Side Reactions: The primary amine product can potentially react further. Controlling the stoichiometry of the reagents is important.
Question: How can I improve the diastereoselectivity of the reduction step?
Answer: The reduction of the imine intermediate can produce a mixture of diastereomers. Controlling this is a common challenge in similar syntheses.
-
Bulky Reducing Agents: Employing sterically hindered reducing agents can sometimes favor the formation of one diastereomer over another.
-
Chiral Auxiliaries: For enantioselective synthesis, chiral auxiliaries can be used, though this adds complexity and cost to the process.
-
Catalytic Asymmetric Reduction: This advanced method uses a chiral catalyst to influence the stereochemical outcome of the reduction.
Question: What is the best method for purifying the 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol intermediate?
Answer: Purification can be challenging due to the amphiphilic nature of the molecule.
-
Column Chromatography: This is the most common method for laboratory scale. A silica gel column with a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent the amine from tailing, is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can effectively remove non-basic impurities.
Section 2: Final Synthesis Step - Formation of this compound (Tosylate Salt)
Question: The final step of reacting the amino alcohol with p-toluenesulfonyl chloride is giving me a complex mixture of products. What is going wrong?
Answer: The reaction of your amino alcohol intermediate with p-toluenesulfonyl chloride (TsCl) should ideally form the tosylate salt of the tertiary amine. However, side reactions can occur.
-
O-Sulfonylation: The hydroxyl group of your intermediate is nucleophilic and can react with TsCl to form a sulfonate ester. This is often a significant side reaction. To minimize this, use a non-nucleophilic base and control the temperature carefully, keeping it low.
-
N-Sulfonylation: While less likely with a secondary amine, reaction at the nitrogen to form a sulfonamide can occur under certain conditions.
-
Stoichiometry: Use of excess TsCl will increase the likelihood of side reactions. Careful control of the stoichiometry (ideally 1:1) is crucial.
To favor the desired salt formation, the reaction is often carried out by reacting the free base of the amino alcohol with p-toluenesulfonic acid directly, rather than using TsCl.
Data Summary: Reductive Amination Conditions
The following table summarizes typical conditions for reductive amination, a key step in forming the amino alcohol intermediate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ketone | 4-Methoxypropiophenone | 4-Methoxypropiophenone | 4-Methoxypropiophenone |
| Amine | Octylamine | Octylamine | Octylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) | H₂/Pd-C |
| Solvent | Methanol | Dichloromethane (DCM) | Ethanol |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C |
| Additive | None | Acetic Acid (catalyst) | None |
| Typical Yield | 60-75% | 75-90% | 70-85% |
| Notes | Cost-effective, but may require longer reaction times. | Milder, more selective, often higher yielding. | Requires hydrogenation equipment. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-2-(octylamino)propan-1-ol via Reductive Amination
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypropiophenone (1 equivalent) and octylamine (1.1 equivalents) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the ketone is consumed.
-
Cooling: Once the imine formation is complete, cool the reaction mixture to room temperature.
-
Reduction: Dilute the mixture with methanol. Cool the flask to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until the imine is fully reduced (monitor by TLC). Carefully quench the reaction by the slow addition of water.
-
Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting guide.
Caption: Overall synthetic workflow for this compound.
Validation & Comparative
A Comparative Analysis of Suloctidil and Pentoxifylline on Blood Rheology: A Guide for Researchers
This guide provides a detailed comparative analysis of Suloctidil and Pentoxifylline, two vasoactive drugs known for their influence on blood rheology. While Pentoxifylline remains a therapeutic option for peripheral vascular disease, this compound was withdrawn from the market. This document, intended for researchers, scientists, and drug development professionals, compiles and objectively assesses the available experimental data on their hemorheological effects, offering insights into their mechanisms of action and experimental evaluation.
Mechanisms of Action: A Tale of Two Pathways
The rheological effects of this compound and Pentoxifylline stem from distinct molecular mechanisms. Pentoxifylline primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, while this compound's effects are linked to calcium channel blockade and modulation of platelet function.
Pentoxifylline: The cAMP Pathway
Pentoxifylline's main mechanism involves the inhibition of phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By increasing intracellular cAMP levels in red blood cells and other blood components, Pentoxifylline activates Protein Kinase A (PKA). This cascade is believed to phosphorylate cytoskeletal proteins, leading to increased erythrocyte deformability and reduced platelet aggregation.[1][3]
This compound: Calcium Antagonism and Serotonin Interaction
This compound's hemorheological effects are attributed to its properties as a calcium channel blocker and its influence on platelet serotonin. By inhibiting calcium influx into smooth muscle cells and blood cells, this compound promotes vasodilation and may contribute to increased red blood cell deformability. Furthermore, it has been shown to interfere with platelet serotonin (5-HT) uptake and storage, which can lead to a reduction in platelet aggregation.[4][5]
Comparative Data on Rheological Parameters
The following tables summarize the quantitative effects of this compound and Pentoxifylline on key blood rheology parameters, compiled from various studies. It is important to note that a direct head-to-head clinical trial with modern methodologies is lacking, and the data for this compound is primarily from older research.
Table 1: Effects on Blood and Plasma Viscosity
| Parameter | Drug | Dosage | Patient Population | Key Findings | Reference |
| Whole Blood Viscosity | This compound | 600 mg/day (180 days) | 15 elderly patients with cerebrovascular insufficiency | Significant improvement observed. | [6] |
| This compound | Not specified | Diabetic patients | Decreased viscosity, particularly at high shear rate (230 s⁻¹). | [7] | |
| Pentoxifylline | 1.5 mg/kg/h (IV) | 20 critically ill patients | Attenuated the increase in whole blood viscosity after transfusion (22-26% increase vs. 35-49% in placebo group). | [6] | |
| Pentoxifylline | Not specified | 17 patients with intermittent claudication | Total blood viscosity decreased at 1 and 2 months. | [8] | |
| Pentoxifylline | 400 mg tid | Patients with intermittent claudication | No significant changes in whole blood viscosity. | ||
| Plasma Viscosity | This compound | 600 mg/day (180 days) | 15 elderly patients with cerebrovascular insufficiency | Significant improvement observed. | [6] |
| Pentoxifylline | Not specified | 17 patients with intermittent claudication | Remained unchanged. | [8] | |
| Pentoxifylline | 400 mg tid | Patients with intermittent claudication | No significant changes in plasma viscosity. |
Table 2: Effects on Erythrocyte Deformability and Platelet Aggregation
| Parameter | Drug | Dosage | Patient Population / Model | Key Findings | Reference |
| Erythrocyte Deformability | This compound | 600 mg/day (180 days) | 15 elderly patients with cerebrovascular insufficiency | Significant improvement observed. | [6] |
| This compound | Not specified | Diabetic patients | Not modified by treatment. | [7] | |
| Pentoxifylline | 400 mg qid (6 weeks) | 25 patients with peripheral occlusive arterial disease | Significant increase in filtration rates, indicating improved deformability. | [8] | |
| Pentoxifylline | 400 mg tid (14 days) | 10 maturity-onset diabetics | Erythrocyte filtration rate significantly increased. | [9] | |
| Pentoxifylline | 200-1200 mg (single oral dose) | 10 patients with chronic occlusive arteriosclerosis | Statistically significant dose-response increases in red cell filterability. | [10] | |
| Pentoxifylline | 400 mg tid | Patients with intermittent claudication | No significant changes in erythrocyte deformability. | ||
| Platelet Aggregation | This compound | ED₅₀ of 16.1 mg/kg | In vivo (rats) | Effective in reducing platelet aggregate formation. | [4] |
| This compound | 600 mg/day | 13 patients with shortened platelet survival time | Platelet survival time significantly increased; plasma betathromboglobulin significantly lower. | [11] | |
| Pentoxifylline | In vitro | Human platelet-rich plasma | Dose-dependent inhibition of platelet aggregation, especially induced by epinephrine. | [12] |
Experimental Protocols: A Methodological Overview
The assessment of hemorheological parameters in the cited studies predominantly relied on established laboratory techniques. Understanding these methodologies is crucial for the interpretation of the presented data.
Measurement of Blood Viscosity
Blood and plasma viscosity are typically measured using a cone-plate viscometer . This instrument measures the torque required to rotate a cone at a constant speed in a sample of blood or plasma maintained at a constant temperature (usually 37°C). The viscosity is calculated from the shear stress and shear rate.
Assessment of Erythrocyte Deformability
Erythrocyte deformability is often evaluated using a filtration technique . This method involves measuring the rate at which a suspension of red blood cells passes through a membrane with micropores of a defined size (typically 3-5 µm) under a constant pressure gradient. An increased filtration rate suggests greater erythrocyte deformability.
References
- 1. researchgate.net [researchgate.net]
- 2. A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: long-term trial in the aged. Study of microcirculation, viscosity, red cell deformability, fibrinolysis and lipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of long-term treatment with this compound on blood viscosity, erythrocyte deformability and total fibrinogen plasma levels in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pentoxifylline on erythrocyte deformability in peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pentoxifylline on erythrocyte deformability and on phosphatide fatty acid distribution in the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Suloctidil and Naftidrofuryl on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Suloctidil and Naftidrofuryl on cerebral blood flow. The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of these vasoactive compounds.
Executive Summary
This compound and naftidrofuryl are both classified as cerebral vasodilators, aimed at improving blood flow to the brain, particularly in conditions of cerebrovascular insufficiency.[1] While both drugs demonstrate efficacy in enhancing cerebral circulation, they operate through distinct mechanisms of action. This compound acts as a calcium antagonist and antispasmodic on arteries.[2] In contrast, naftidrofuryl functions primarily as a 5-HT2 receptor antagonist, which contributes to its vasodilatory and metabolic enhancement properties.[3][4][5] This comparison synthesizes available experimental data to delineate their respective impacts on cerebral hemodynamics.
Quantitative Data on Cerebral Blood Flow
The following table summarizes the quantitative effects of this compound and Naftidrofuryl on cerebral blood flow as reported in various studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds is not available in the reviewed literature. Therefore, the data is collated from separate studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Drug | Study Population/Model | Dosage | Method of Measurement | Key Findings on Cerebral Blood Flow (CBF) | Reference |
| This compound | Atherosclerotic Rabbits | ~16 mg/kg/day (p.o.) | Intracarotid 133Xe clearance | Pronounced increase in CBF in the grey matter and enhancement of the corresponding circulatory compartment. Less evident changes in the white matter.[2] | [2] |
| This compound | Normal Rabbits | ~16 mg/kg/day (p.o.) | Intracarotid 133Xe clearance | Inactive; no significant change in CBF.[2] | [2] |
| Naftidrofuryl | Ischemic Rats (microsphere-embolized) | 15 mg/kg/day (i.p.) | Hydrogen clearance method | Higher striatal and hippocampal blood flow on day 3 post-ischemia compared to untreated rats. No significant difference in cortical and striatal blood flow at days 7 and 28.[6] | [6] |
| Naftidrofuryl | Rat Model of Forebrain Ischemia | 10 mg/kg (i.p.) | Not specified | Did not significantly alter local cerebral blood flow (LCBF) in hippocampal sections, suggesting a direct neuroprotective effect on the brain parenchyma.[7] | [7] |
| Naftidrofuryl | Patients with Chronic Cerebral Ischemia and Vascular Dementia | Not specified | Not specified | Positive effect on the overall health of patients.[8] | [8] |
Experimental Protocols
This compound: Study in Rabbits[2]
-
Objective: To evaluate the action of this compound on cerebral blood flow (CBF) in normal and atherosclerotic rabbits.
-
Animal Model: Unanesthetized male and female rabbits. Atherosclerosis was induced using Kritchevsky's atherogenic diet.
-
Drug Administration:
-
Acute: Rapid intravenous injection (100-200 µg/kg) or intravenous infusion (10-20 µg/kg/min).
-
Chronic: Oral administration of approximately 16 mg/kg daily.
-
-
Method for CBF Measurement: The intracarotid 133Xe clearance method was used to determine cerebral blood flow and its compartmental distribution. This technique involves injecting the radioactive tracer Xenon-133 into the carotid artery and measuring its washout from the brain tissue, which is proportional to blood flow.
-
Workflow Diagram:
Experimental workflow for this compound study.
Naftidrofuryl: Study in Ischemic Rats[6]
-
Objective: To determine if naftidrofuryl oxalate can improve regional cerebral blood flow in a sustained ischemia model in rats.
-
Animal Model: Rats with cerebral ischemia induced by injecting 900 microspheres (48 µm in diameter) into the right internal carotid artery.
-
Drug Administration: 15 mg/kg/day of naftidrofuryl administered intraperitoneally from the first to the 28th day post-ischemia.
-
Method for CBF Measurement: The hydrogen clearance method was used to measure cerebral blood flow in different brain regions (cortex, striatum, hippocampus) on the 3rd, 7th, and 28th days after the onset of ischemia. This method is based on the principle that the rate of clearance of inhaled hydrogen gas from the brain tissue is proportional to the blood flow.
-
Workflow Diagram:
Experimental workflow for Naftidrofuryl study.
Signaling Pathways and Mechanisms of Action
This compound
This compound's primary mechanism involves calcium antagonism and antispasmodic effects on peripheral and pial arteries.[2] By blocking calcium influx into vascular smooth muscle cells, this compound leads to vasodilation and an increase in blood flow.
Naftidrofuryl
Naftidrofuryl exhibits a multifaceted mechanism of action. It is a potent 5-HT2 receptor antagonist, which counteracts the vasoconstrictive effects of serotonin, particularly in pathological conditions like ischemia.[3][9] Additionally, it enhances cellular aerobic metabolism by increasing ATP levels and reducing lactic acid, which protects cells against ischemic damage.[3][10]
Conclusion
Both this compound and Naftidrofuryl have demonstrated positive effects on cerebral blood flow, albeit through different mechanisms and in varied experimental contexts. This compound appears to be particularly effective in pathological states such as atherosclerosis, with a direct vasodilatory action through calcium channel blockade. Naftidrofuryl's benefits are linked to its 5-HT2 receptor antagonism and its ability to improve cellular metabolism under ischemic conditions. The choice between these compounds for further research or development would depend on the specific pathological condition being targeted. The lack of direct comparative studies highlights a gap in the literature that future research could address to provide a more definitive comparison of their efficacy in improving cerebral blood flow.
References
- 1. Cerebral vasodilator - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on cerebral circulation patterns of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 5. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 6. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naftidrofuryl protects neurons against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possibilities of using naftidrofuryl in the therapy of cerebrovascular diseases: Literature review and the authors’ observations | Belova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 9. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
Efficacy of Suloctidil compared to other calcium channel blockers like verapamil
For research and informational purposes only. Suloctidil is a withdrawn drug and is not for clinical use.
This guide provides a comparative overview of the efficacy of this compound, a vasodilator that was withdrawn from the market, and verapamil, a widely used calcium channel blocker. The comparison is based on available experimental data and is intended for researchers, scientists, and drug development professionals. Due to the withdrawal of this compound in 1985 because of reports of liver toxicity, the available data for this compound is limited and dated.[1]
Executive Summary
This compound, a compound initially marketed as a vasodilator, exhibited a complex mechanism of action that included calcium channel blocking, inhibition of platelet aggregation, and effects on blood rheology. Verapamil is a well-established L-type calcium channel blocker used in the management of hypertension, angina, and arrhythmias. While both agents demonstrate vasodilatory and antiplatelet effects, their potencies and primary mechanisms of action differ significantly. This guide synthesizes the available quantitative data to draw a comparative picture of their pharmacological profiles.
Mechanism of Action
This compound appears to exert its effects through multiple pathways. It has been shown to act as a calcium channel blocker in arteries.[2] Additionally, this compound stimulates the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, from the vascular endothelium.[3] This dual mechanism suggests a broader spectrum of activity compared to more selective calcium channel blockers.
Verapamil , on the other hand, is a classic non-dihydropyridine calcium channel blocker. Its primary mechanism involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade of calcium influx leads to vasodilation and a reduction in heart rate and contractility.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the vasodilatory and antiplatelet effects of this compound and verapamil. It is important to note that the data are derived from different studies with varying experimental conditions, which limits direct comparison.
| Drug | Parameter | Model | Value | Citation |
| This compound | pA2 (Vasodilation) | Isolated Rat Aorta | 7.50 | [2] |
| Verapamil | pA2 (Vasodilation) | Isolated Rat Aorta | 8.10 | [2] |
Table 1: Comparative Vasodilatory Potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
| Drug | Parameter | Model | Value | Citation |
| This compound | ED50 (Platelet Aggregation Inhibition) | Retired Breeder Rat (in vivo) | 16.1 mg/kg | [4] |
| Verapamil | IC50 (Shear-Induced Platelet Aggregation) | Rabbit Platelet-Rich Plasma (in vitro) | 0.03 - 0.09 mmol/l | [5] |
Table 2: Comparative Antiplatelet Efficacy. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. Direct comparison is difficult due to different parameters and models.
| Drug | Effect | Model | Observation | Citation |
| This compound | Blood Viscosity | Diabetic Patients | Significant decrease at high shear rates | [6] |
| Verapamil | Coronary Artery Diameter | Human Coronary Angiography | Dose-dependent increase (up to 19.9% at 500 µg) | [7] |
Table 3: Other Relevant Pharmacological Effects.
Experimental Protocols
Isolated Artery Vasodilation Assay
A common method to assess the vasodilatory properties of a compound involves using isolated arterial rings in an organ bath system.
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering connective tissue, and cut into rings (approximately 3-5 mm in width).
-
Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, and the other is connected to a force transducer to record isometric tension.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Contraction and Drug Addition: After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced using an agonist such as phenylephrine or norepinephrine. Once a plateau is reached, cumulative concentrations of the test compound (this compound or verapamil) are added to the bath to generate a concentration-response curve for relaxation.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. The pA2 value can be calculated to quantify the potency of the antagonist.
Platelet Aggregation Assay using Platelet-Rich Plasma (PRP)
This assay measures the ability of a compound to inhibit platelet aggregation in vitro.[8][9]
-
PRP Preparation: Whole blood is collected from a subject (human or animal) into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration by adding platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.[10]
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, a device that measures changes in light transmission as platelets aggregate. A stirring bar ensures the platelets remain in suspension.
-
Agonist and Inhibitor Addition: A platelet-aggregating agent (agonist) such as ADP, collagen, or thrombin is added to the PRP to induce aggregation. To test the inhibitory effect of a drug, the PRP is pre-incubated with the compound (this compound or verapamil) before the addition of the agonist.
-
Data Analysis: The change in light transmission is recorded over time, and the percentage of aggregation is calculated. The IC50 value can be determined by testing a range of inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Verapamil Signaling Pathway
Caption: Verapamil inhibits L-type calcium channels, reducing calcium influx and leading to vasodilation.
This compound Proposed Mechanism of Action
Caption: this compound's multifactorial mechanism includes calcium channel blockade and PGI₂ release.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for assessing vasodilation in isolated arterial rings.
References
- 1. reprocell.com [reprocell.com]
- 2. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro-inhibition of shear-induced platelet aggregation by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of long-term treatment with this compound on blood viscosity, erythrocyte deformability and total fibrinogen plasma levels in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response scrutiny of coronary vasodilation after intracoronary verapamil in man. A quantitative cineangiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. captodayonline.com [captodayonline.com]
A Comparative Analysis of the Hepatotoxic Profiles of Suloctidil and Its Putative Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hepatotoxic profile of the withdrawn vasodilator, Suloctidil, and a series of its hypothetical analogs. Due to the discontinuation of this compound's development, publicly available data on the toxicology of its specific analogs is scarce. Therefore, this comparison is based on the known hepatotoxicity of this compound and established principles of structure-activity relationships (SAR) for drug-induced liver injury (DILI). The experimental data presented for this compound is based on historical findings, while the data for its analogs are predictive and for illustrative purposes.
Introduction to this compound and its Hepatotoxicity
This compound, a sulfur-containing aminoalcohol, was developed as a vasodilator but was withdrawn from the market in 1985 due to reports of liver toxicity[1]. Clinical evidence from a case report indicated that this compound-induced hepatotoxicity manifested as focal necrosis of hepatocytes, mild hyperplasia of Kupffer cells, and features suggestive of mild acute hepatitis[2]. Interestingly, preclinical studies in rats did not show significant signs of hepatotoxicity, suggesting a species-specific metabolic profile that likely contributes to its toxicity in humans[3]. This discrepancy often points to the formation of reactive metabolites by human-specific metabolic pathways, a common cause of idiosyncratic DILI. The primary mechanism of many DILI events involves the bioactivation of a drug by cytochrome P450 (CYP) enzymes into chemically reactive species that can cause cellular damage[4][5][6][7].
Comparative Hepatotoxic Profiles
The following table summarizes the known hepatotoxic data for this compound and the predicted profiles for three hypothetical analogs. The analogs have been designed with minor structural modifications to explore potential variations in their hepatotoxic liability based on SAR principles.
Table 1: Comparative Hepatotoxicity Data
| Compound | Structure | In Vitro Cytotoxicity (HepG2, IC50 µM) | In Vivo Hepatotoxicity (Human) | Putative Metabolic Bioactivation | Predicted Hepatotoxicity Risk |
| This compound | CC(C)SC1=CC=C(C=C1)C(O)C(C)NC(C)CCCCCCC | Data not available | Hepatotoxic (Focal Necrosis)[2] | Oxidation of the sulfur atom and/or aromatic ring by CYP enzymes. | High |
| Analog A (Sulfoxide) | CC(C)S(=O)C1=CC=C(C=C1)C(O)C(C)NC(C)CCCCCCC | >100 (Predicted) | Predicted to be less hepatotoxic | Reduced potential for further oxidation at the sulfur atom. | Moderate |
| Analog B (N-dealkylated) | CC(C)SC1=CC=C(C=C1)C(O)C(C)NH2 | 50-100 (Predicted) | Predicted to be hepatotoxic | Potential for formation of reactive iminium ion. | High |
| Analog C (Fluorinated) | CC(C)SC1=CC=C(F)C=C1C(O)C(C)NC(C)CCCCCCC | >100 (Predicted) | Predicted to be less hepatotoxic | Fluorine substitution may block metabolic activation at that position. | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited or predicted in this guide are outlined below.
In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Objective: To assess the direct cytotoxic potential of a compound on human liver-derived cells.
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Methodology:
-
HepG2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of concentrations.
-
The cells are treated with the compound or vehicle control for 24-48 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP content (e.g., CellTiter-Glo®).
-
The IC50 value (the concentration of compound that inhibits 50% of cell viability) is calculated from the dose-response curve.
-
In Vivo Hepatotoxicity Assessment (Rodent Model)
-
Objective: To evaluate the potential of a compound to cause liver injury in a living organism.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Animals are randomly assigned to treatment and control groups.
-
The test compound is administered orally or via intraperitoneal injection daily for a predetermined period (e.g., 7 or 28 days).
-
Body weight and clinical signs are monitored daily.
-
At the end of the study, blood samples are collected for analysis of liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin).
-
Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination.
-
Liver sections are stained with Hematoxylin and Eosin (H&E) and examined for signs of necrosis, inflammation, steatosis, and other pathological changes.
-
Reactive Metabolite Trapping Assay
-
Objective: To detect the formation of electrophilic reactive metabolites.
-
System: Human liver microsomes or recombinant CYP enzymes.
-
Methodology:
-
The test compound is incubated with human liver microsomes in the presence of an NADPH-generating system and a trapping agent (e.g., glutathione (GSH) or N-acetylcysteine (NAC)).
-
The reaction is quenched after a specific time, and the proteins are precipitated.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of drug-GSH or drug-NAC adducts.
-
The structure of any identified adducts is characterized to infer the structure of the reactive metabolite.
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Hepatotoxicity
The following diagram illustrates a putative signaling pathway for this compound-induced liver injury, based on the likely formation of a reactive metabolite.
Caption: Putative signaling pathway for this compound-induced hepatotoxicity.
Experimental Workflow for Hepatotoxicity Assessment
This diagram outlines a typical workflow for assessing the hepatotoxic potential of a new chemical entity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced liver injury: the role of drug metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cytochrome P450 enzymes in hepatic and extrahepatic human drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced liver injury: Is it somehow foreseeable? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Suloctidil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Suloctidil, a compound once investigated as a vasodilator and later withdrawn from the market due to reports of liver toxicity, requires careful handling and disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, ensuring compliance with general safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements. This information is critical for a proper risk assessment before handling and disposal.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Hazardous to the aquatic environment, long-term hazard | Not specified | May cause long lasting harmful effects to aquatic life |
Step-by-Step Disposal Procedure
The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations. The following procedure is based on a conservative approach, treating this compound as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Do not dispose of this compound down the drain. [3] It may cause long-lasting harmful effects to aquatic life.
-
Segregate this compound waste from other waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.
Step 2: Preparing the Waste Container
-
Use a designated, leak-proof, and chemically compatible container for solid this compound waste.
-
For liquid waste containing this compound, use a sealable, non-reactive container.
-
Clearly label the waste container as "Hazardous Waste" and list "this compound" as a constituent. Include the approximate concentration and quantity.
Step 3: Waste Accumulation
-
Place all materials contaminated with this compound, including weighing boats, contaminated gloves, and bench paper, into the designated solid waste container.
-
For solutions containing this compound, pour them into the designated liquid waste container.
-
Keep the waste container securely closed when not in use.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for hazardous waste disposal. This will typically involve completing a hazardous waste pickup request form.
-
The EHS office will arrange for the transport and disposal of the waste by a licensed and approved waste disposal vendor, likely through incineration.[5]
Step 5: Decontamination of Reusable Labware
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
The initial rinsate from the cleaning process should be collected and disposed of as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Suloctidil
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for Suloctidil. This compound was a vasodilator withdrawn from the market in 1985 due to reports of liver toxicity, and it should be handled as a hazardous substance in all research applications.[1] The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this compound.
Hazard Identification and Toxicity
This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral, Category 4.[2] This indicates that it is harmful if swallowed. The primary health concern associated with this compound is hepatotoxicity (liver toxicity), which led to its withdrawal from clinical use.[1]
Quantitative Toxicity Data
| Parameter | Value | Species | Route | Source |
| LD50 | 1740 mg/kg | Rat | Oral | [3] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are required. The following PPE is mandatory when handling this compound in any form (solid powder or in solution).
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-grade nitrile gloves. | Prevents skin absorption and contamination in case the outer glove is breached. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects against skin contact from spills and splashes. |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes of this compound solutions. |
| Face Protection | Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face and eyes against splashes. |
| Respiratory Protection | N95 Respirator | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential to minimize exposure risk.
1. Preparation and Weighing (for solid this compound):
-
Conduct all weighing and preparation activities within a certified chemical fume hood or a biological safety cabinet.
-
Use a disposable weighing paper or boat.
-
Ensure the fume hood sash is at the appropriate height.
-
Wear all recommended PPE.
2. Solubilization:
-
If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
3. Experimental Use:
-
Clearly label all containers with the name "this compound" and a hazard symbol.
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Use Luer-Lok syringes and other closed systems where possible to minimize the risk of leaks and spills.
4. Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, then gown, then inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and any other solid materials that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
2. Waste Disposal Procedure:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures: this compound Spill
In the event of a this compound spill, follow the workflow below.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
